Technical Documentation Center

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride
  • CAS: 1955547-78-0

Core Science & Biosynthesis

Foundational

Structure Elucidation of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride: An Integrated Spectroscopic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The unambiguous determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The unambiguous determination of a molecule's structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comprehensive, in-depth walkthrough for the structure elucidation of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices, integrating data from multiple analytical techniques to build a self-validating and conclusive structural proof. We will explore the roles of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, a full suite of Nuclear Magnetic Resonance (NMR) experiments, and X-ray Crystallography, presenting them as a synergistic workflow. This guide is designed for researchers who require not only the "how" but the "why" of robust analytical science.

Introduction and Strategic Overview

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is a heterocyclic compound whose precise structural characterization is essential for its application in medicinal chemistry and materials science. As with any active pharmaceutical ingredient (API) or synthetic intermediate, absolute certainty of its chemical structure—including connectivity, functional group placement, and ionic form—is non-negotiable for ensuring safety, efficacy, and intellectual property protection.

Compound Profile
PropertyValueSource
Chemical Name 4-methyl-1H-imidazole-2-carboxylic acid hydrochloride[1]
CAS Number 1955547-78-0[1]
Molecular Formula C₅H₇ClN₂O₂
Molecular Weight 162.58 g/mol Calculated
Free Base Formula C₅H₆N₂O₂[2][3]
Free Base MW 126.11 g/mol [2][3]
Physical Form Solid, powder[2]
The Elucidation Workflow

Our strategy is a logical progression from broad characterization to fine-detail mapping. We will begin by confirming the molecular formula and identifying key functional groups, then assemble the molecular framework piece by piece, and finally, obtain a definitive three-dimensional structure.

Elucidation_Workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_nmr_details NMR Suite cluster_confirmation Final Confirmation Sample Sample of 4-Methyl-1H-imidazole-2-carboxylic acid HCl MS Mass Spectrometry (HRMS) (Molecular Formula) Sample->MS Parallel Analysis IR Infrared Spectroscopy (FTIR) (Functional Groups) Sample->IR Parallel Analysis NMR NMR Spectroscopy (Connectivity Map) Sample->NMR Parallel Analysis Integration Data Synthesis & Structure Verification MS->Integration IR->Integration H1 1H NMR (Proton Environment) NMR->H1 C13 13C NMR (Carbon Skeleton) NMR->C13 COSY 2D COSY (¹H-¹H Correlations) NMR->COSY HSQC 2D HSQC (¹H-¹³C Direct Bonds) NMR->HSQC HMBC 2D HMBC (¹H-¹³C Long-Range) NMR->HMBC H1->Integration C13->Integration COSY->Integration HSQC->Integration HMBC->Integration Xray X-ray Crystallography (3D Structure) Integration->Xray Optional, for absolute proof

Caption: Key expected HMBC correlations for structure confirmation.

Key HMBC Correlations for Unambiguous Proof:

  • Methyl Protons to Ring Carbons: The protons of the methyl group (~2.3 ppm) should show correlations to both the C4 (quaternary) and C5 (CH) carbons of the imidazole ring. This firmly places the methyl group at the C4 position.

  • Ring Proton to Other Carbons: The lone ring proton H5 (~7.7 ppm) should show correlations to the C4 (quaternary) and C2 (quaternary, attached to COOH) carbons. The correlation to C2 is crucial as it connects the two sides of the ring.

  • Ring Proton to Carboxyl Carbon: A weak, 4-bond correlation might be observed from the ring proton (H5) to the carboxyl carbon (COOH), further solidifying the assignment.

X-ray Crystallography: The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. [4][5]It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the bond lengths, bond angles, and the precise location of the chloride counter-ion relative to the protonated imidazole ring. [6][7]

Experimental Protocol Overview
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent, vapor diffusion, or solvent layering techniques are employed to grow single crystals of sufficient quality. Solvents like ethanol, methanol/diethyl ether, or water could be explored.

  • Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.

Expected Outcome

The resulting crystal structure would visually confirm:

  • The planar 5-membered imidazole ring.

  • The methyl group at position C4 and the carboxylic acid at position C2.

  • Protonation of the imidazole ring nitrogens.

  • The presence of a chloride anion (Cl⁻) in the crystal lattice, associated with the protonated imidazole cation through ionic and hydrogen-bonding interactions.

Conclusion: A Self-Validating Structural Narrative

The structure elucidation of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is achieved not by a single measurement but by the synthesis of corroborating data from a suite of orthogonal analytical techniques.

  • HRMS establishes the correct elemental formula.

  • FTIR confirms the presence of all key functional groups.

  • ¹H and ¹³C NMR provide a census of the proton and carbon environments.

  • 2D NMR (HSQC and HMBC) acts as the master architect, connecting these individual components into a definitive 2D structural map.

  • X-ray Crystallography provides the final, incontrovertible 3D structure, solidifying the ionic nature and solid-state conformation.

By following this integrated workflow, researchers can confidently and robustly determine the structure of this molecule, ensuring the scientific integrity required for advanced research and development.

References

  • BenchChem. A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
  • He, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment.
  • MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available from: [Link]

  • Bowie, J. H., et al. The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Available from: [Link]

  • Ovid. (2023). Chiral Separation and Determination of Imidazole... Journal of Forensic Science and Medicine. Available from: [Link]

  • ECHA. 4-methyl-1H-imidazole-2-carboxylic acid hydrochloride — Chemical Substance Information. Available from: [Link]

  • Claramunt, R. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of imidazole derivatives a-2a, b2b, and c-2c. Available from: [Link]

  • ResearchGate. 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO. Available from: [Link]

  • University of Birmingham. X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Available from: [Link]

  • Elyashberg, M., et al. (2018). Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available from: [Link]

  • ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). Available from: [Link]

  • S. K. Sridhar, et al. Synthesis and Antimicrobial Activity of N-Substituted Imidazole Derivatives. Available from: [Link]

  • Scribd. General Methods of Structure Elucidation. Available from: [Link]

  • Volk, B., et al. (2024). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Crystal Growth & Design. Available from: [Link]

  • JEOL. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available from: [Link]

  • ResearchGate. FTIR spectra of Imidazole. Available from: [Link]

  • University College Dublin. Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). Available from: [Link]

  • Mian, Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available from: [Link]

  • Wiley. Structure Elucidation By NMR In Organic Chemistry. Available from: [Link]

  • ResearchGate. Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Available from: [Link]

  • Indian Journal of Pure & Applied Physics. Density functional theory and FTIR spectroscopic study of carboxyl group. Available from: [Link]

  • ResearchGate. FTIR spectra of Imidazole. Available from: [Link]

  • Zhang, Z., et al. (2018). Synthesis of 4-Methylimidazole-2-Carboxylic Acid. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Chemical Society Reviews. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Available from: [Link]

  • Wiley. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Biophotonics. Available from: [Link]

  • Organic Syntheses. 1H-Imidazole-2-carboxaldehyde. Available from: [Link]

  • Google Patents. US4672128A - Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.

Sources

Exploratory

Solubility Profile of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride in Organic Solvents

An In-Depth Technical Guide for Researchers Abstract 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthetic protocols is fundamentally governed by its solubility in various organic media, which dictates reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride. Due to the scarcity of publicly available quantitative solubility data for this specific salt, this document emphasizes the underlying physicochemical principles that determine its solubility. It further presents a robust, standardized experimental protocol for researchers to accurately determine its solubility in solvents relevant to their work, ensuring reproducible and reliable results.

Introduction and Physicochemical Profile

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is a derivative of imidazole, a core scaffold in numerous active pharmaceutical ingredients (APIs).[1][2] As a hydrochloride salt, it possesses distinct physicochemical properties compared to its freebase form, primarily its ionic character, which profoundly influences its interaction with solvent molecules. Understanding these properties is the first step in predicting and manipulating its solubility for synthetic applications.

The compound is typically supplied as a solid or powder, and its structure combines a polar imidazole ring, a carboxylic acid group, and an ionic hydrochloride component, suggesting a complex solubility profile.[2]

Table 1: Physicochemical Properties of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride

PropertyValueSource
Chemical Name 4-methyl-1H-imidazole-2-carboxylic acid hydrochloride[3]
CAS Number 1955547-78-0[3]
Molecular Formula C₅H₇ClN₂O₂
Molecular Weight 162.58 g/mol
Physical Form Powder / Solid[2]
InChI Key HXZOPHGQMOIKIA-UHFFFAOYSA-N

Core Principles Governing Solubility in Organic Solvents

The solubility of an ionic organic salt like 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is not straightforward and is governed by a balance of intermolecular forces. The foundational principle of "like dissolves like" provides a starting point for prediction.[4][5] This means that solvents with polarities similar to the solute are generally more effective.

  • Ionic Nature : As a hydrochloride salt, the compound exists as an ion pair in the solid state. For dissolution to occur, the solvent must possess sufficient solvating power to overcome the lattice energy of the crystal structure and stabilize the resulting imidazolium cation and chloride anion in solution.

  • Solvent Polarity : Polar solvents are essential for dissolving ionic compounds.[4]

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are highly effective at solvating both the cation and the chloride anion through strong dipole-dipole interactions and hydrogen bonding. Therefore, high solubility is expected in these solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations but are less effective at solvating small anions like chloride compared to protic solvents. Moderate to good solubility can be expected, often increasing with temperature.

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant dipole moments and cannot effectively solvate ions.[5] Consequently, the solubility of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride in nonpolar solvents is expected to be negligible. The energy required to break the ionic bonds of the salt is not compensated by the weak van der Waals forces offered by these solvents.

Predicted Solubility Profile

Based on the principles outlined above, a qualitative solubility profile can be predicted. This serves as a practical starting point for solvent screening in a research setting.

Table 2: Predicted Qualitative Solubility of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh Strong hydrogen bonding and high polarity effectively solvate both the imidazolium cation and chloride anion.
Polar Aprotic DMSO, DMFModerate to High High polarity solvates the cation, but anion solvation is weaker. Heating may be required to achieve high concentrations.
Polar Aprotic Acetonitrile, AcetoneLow to Moderate Lower polarity compared to DMSO/DMF, resulting in weaker solvating power for an ionic salt.
Ethers Tetrahydrofuran (THF), Diethyl EtherVery Low / Insoluble Low polarity and inability to effectively stabilize the separated ions. Studies on other imidazoles confirm low solubility in ethers.[6]
Hydrocarbons Hexane, TolueneInsoluble Nonpolar nature provides no mechanism to overcome the crystal lattice energy of the ionic salt.
Chlorinated Dichloromethane (DCM)Very Low / Insoluble While slightly polar, its ability to solvate ions is minimal. The solubility of related imidazoles in chloroalkanes is known to be very low.[7]

Standardized Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5] This protocol provides a self-validating system to generate precise solubility data for 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification prep Add excess solid solute to a known volume of solvent in a sealed vial. equil Agitate at constant temperature (e.g., shaker at 25°C) for 24-72 hours. prep->equil Incubate sep_steps 1. Centrifuge the suspension to pellet undissolved solid. 2. Filter supernatant using a 0.22 µm PTFE syringe filter. equil->sep_steps Achieve Equilibrium analysis_steps 1. Prepare serial dilutions of the clear, saturated filtrate. 2. Analyze by calibrated HPLC-UV. 3. Calculate concentration against a standard curve. sep_steps->analysis_steps Isolate Saturated Solution

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology

Materials and Equipment:

  • 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Protocol:

  • Preparation of Saturated Solution:

    • Rationale: Adding an excess of solid ensures that the resulting solution is truly saturated and in equilibrium with the solid phase.

    • Action: Add an excess amount of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride (e.g., 20-30 mg) to a glass vial. Record the exact amount if using a mass balance approach, though it is not strictly necessary if a concentration-based analytical method is used later. Add a precise volume of the chosen organic solvent (e.g., 2.0 mL). Seal the vial tightly.

  • Equilibration:

    • Rationale: Reaching thermodynamic equilibrium is critical for an accurate solubility measurement. Insufficient time can lead to an underestimation of solubility. Agitation for 24-72 hours is standard practice to ensure this state is reached.[5][8] Constant temperature must be maintained as solubility is temperature-dependent.

    • Action: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a minimum of 24 hours. For compounds that are slow to dissolve, extending this to 48 or 72 hours is recommended.

  • Phase Separation:

    • Rationale: The undissolved solid must be completely removed to ensure that only the dissolved compound is measured. Centrifugation pellets the bulk of the solid, and fine filtration removes any remaining suspended particles.

    • Action: After the equilibration period, allow the vials to stand undisturbed at the set temperature for 30 minutes. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This clear filtrate is the saturated solution.

  • Analysis and Quantification:

    • Rationale: HPLC is a highly accurate and precise method for determining the concentration of the solute in the filtrate.[5] A calibration curve constructed from standards of known concentration is essential for accurate quantification.

    • Action:

      • Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, e.g., methanol or water) of a precisely known concentration.

      • Generate a series of calibration standards by serially diluting the stock solution.

      • Accurately dilute a small aliquot of the saturated filtrate with the mobile phase to bring its concentration within the range of the calibration curve.

      • Analyze the calibration standards and the diluted sample by HPLC.

      • Plot the peak area from the HPLC chromatogram versus the concentration for the standards to create a calibration curve.

      • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original, undiluted saturated solution. This value is the solubility.

Data Reporting: Report the solubility in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made (e.g., Solubility = 15.2 mg/mL in Methanol at 25 °C).

Conclusion

While specific, publicly documented quantitative data on the solubility of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride in organic solvents is limited, a strong predictive framework can be established based on fundamental physicochemical principles. Its nature as an ionic salt dictates a high affinity for polar protic solvents and significantly lower solubility in nonpolar media. For drug development professionals and synthetic chemists, this guide provides not only a theoretical foundation for solvent selection but also a detailed, actionable protocol to generate the precise solubility data required for process optimization, reaction design, and purification. Adherence to this standardized methodology will ensure the generation of high-quality, reliable data, empowering further research and development.

References

  • 4-methyl-1H-imidazole-2-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.).
  • Domańska, U., & Domański, K. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 884-888. Retrieved from [Link]

  • Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. (n.d.). Academia.edu. Retrieved from [Link]

  • Imidazole | C3H4N2 | CID 795. (n.d.). PubChem. Retrieved from [Link]

  • Domańska, U., & Domański, K. (2005). Solubility of Imidazoles in Ethers. Journal of Chemical & Engineering Data, 50(5), 1644-1648. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Mus-Armas, L., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 22(5), 3046-3056. Retrieved from [Link]

  • Liu, L., et al. (2012). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. Brazilian Journal of Chemical Engineering, 29(4), 835-840. Retrieved from [Link]

  • 4-Methyl-1H-imidazole-2-carboxylic acid hydrate — Chemical Substance Information. (n.d.).
  • Jöller, P., et al. (2022). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Industrial & Engineering Chemistry Research, 61(25), 9091-9105. Retrieved from [Link]

Sources

Foundational

Structural and Spectroscopic Profiling of 4-Methyl-1H-imidazole-2-carboxylic Acid: A Comprehensive Guide

Executive Summary 4-Methyl-1H-imidazole-2-carboxylic acid (CAS: 70631-93-5) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery and coordination chemistry. Its unique structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1H-imidazole-2-carboxylic acid (CAS: 70631-93-5) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery and coordination chemistry. Its unique structural motif—combining an amphoteric imidazole ring with a polar, metal-chelating carboxylic acid—makes it a privileged scaffold. It serves as a critical intermediate in the synthesis of complex therapeutics, including potent C-FMS kinase inhibitors for oncology and VIM-type metallo-beta-lactamase inhibitors to combat antibiotic resistance .

This whitepaper provides an in-depth mechanistic analysis of its nuclear magnetic resonance (NMR) spectroscopic properties, detailing the causality behind chemical shifts, tautomeric equilibrium, and the self-validating experimental protocols required for its synthesis and characterization.

Mechanistic Insights: Tautomerism and Electronic Effects

Imidazoles inherently exist in a state of rapid annular tautomerism. For 4-methyl-1H-imidazole-2-carboxylic acid, the proton rapidly exchanges between the N1 and N3 nitrogen atoms, effectively making the 4-methyl and 5-methyl tautomers interconvertible in solution.

However, the presence of the strongly electron-withdrawing C2-carboxylic acid group (-I, -M effects) significantly alters the electron density of the heteroaromatic ring. This group biases the tautomeric equilibrium and deshields the adjacent nuclei. Understanding this electronic push-pull mechanism—where the C4-methyl donates electron density (+I effect) while the C2-carboxyl withdraws it—is critical for accurately interpreting the 1 H and 13 C NMR spectra.

TautomerNMR Tautomer Tautomeric Equilibrium 4-Methyl vs 5-Methyl NMR1H 1H NMR Analysis (C5-H vs C4-H shift) Tautomer->NMR1H NMR13C 13C NMR Analysis (Δδ C4-C5 magnitude) Tautomer->NMR13C Result4 4-Methyl Tautomer Dominant (Larger Δδ C4-C5) NMR13C->Result4 High Δδ Result5 5-Methyl Tautomer Dominant (Smaller Δδ C4-C5) NMR13C->Result5 Low Δδ

Fig 1. Logical framework for differentiating imidazole tautomers via NMR chemical shifts.

NMR Spectral Analysis and Causality

To establish a highly trustworthy analytical profile, the NMR data must be acquired in a polar, aprotic solvent like DMSO- d6​ . The zwitterionic nature of the imidazole carboxylic acid renders it largely insoluble in standard non-polar solvents (e.g., CDCl 3​ ).

1 H NMR Data Presentation

The proton spectrum is relatively simple but highly diagnostic. The chemical shifts are dictated by the proximity to the electron-withdrawing carboxylate and the heteroatoms.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Mechanistic Assignment
-COOH / -NH ~12.50 - 13.50Broad Singlet (br s)2HHighly deshielded due to hydrogen bonding and rapid proton exchange between the acidic carboxyl proton and the basic imidazole nitrogen.
C5-H 7.05 - 7.15Singlet (s)1HAromatic proton. Shielded slightly by the +I effect of the adjacent C4-methyl group, but deshielded by the C2-COOH group.
C4-CH 3​ 2.25 - 2.35Singlet (s)3HAllylic/aromatic methyl group. The lack of adjacent protons results in a sharp singlet.
13 C NMR Data Presentation

Carbon-13 NMR provides a definitive map of the molecular backbone. The differentiation between the quaternary carbons (C2, C4) and the tertiary carbon (C5) is a critical validation step.

Carbon PositionChemical Shift (δ, ppm)TypeCausality / Mechanistic Assignment
C=O (Acid) 161.5QuaternaryCarbonyl carbon is highly deshielded due to the double bond to oxygen and the electronegativity of the hydroxyl oxygen.
C2 139.2QuaternaryDeshielded relative to standard imidazole (~135 ppm) due to the direct attachment of the electron-withdrawing -COOH group.
C4 133.4QuaternaryAromatic carbon attached to the methyl group. Identified via HMBC cross-peaks with the C4-CH 3​ protons.
C5 118.6Tertiary (CH)Shielded relative to C2 and C4 due to the electron-donating hyperconjugation from the adjacent C4-methyl group.
C4-CH 3​ 12.8Primary (CH 3​ )Standard aliphatic methyl carbon attached to an aromatic ring.

Experimental Workflows and Self-Validating Protocols

Synthetic Workflow of 4-Methyl-1H-imidazole-2-carboxylic Acid

The de novo synthesis of this compound requires precise regiocontrol to ensure the carboxylic acid is installed exclusively at the C2 position. The industry-standard protocol utilizes a 4-step sequence .

SynthWorkflow Start 4-Methylimidazole Step1 Step 1: N-Benzyl Protection (Reagent: BnCl, K2CO3, DMF) Start->Step1 Step2 Step 2: C2-Acylation (Reagent: n-BuLi, Ethyl chloroformate) Step1->Step2 Step3 Step 3: Debenzylation (Reagent: Pd/C, H2, EtOH) Step2->Step3 Step4 Step 4: Ester Hydrolysis (Reagent: NaOH, then HCl to pH 3) Step3->Step4 Product 4-Methyl-1H-imidazole-2-carboxylic acid (Yield: ~65%) Step4->Product

Fig 2. Four-step synthetic workflow of 4-Methyl-1H-imidazole-2-carboxylic acid.

Step-by-Step Methodology:

  • N-Protection: React 4-methylimidazole with benzyl chloride (BnCl) and K 2​ CO 3​ in DMF to yield 1-benzyl-4-methyl-1H-imidazole. Causality: The N-H proton must be protected to prevent N-acylation in the subsequent step.

  • Directed C2-Acylation: Cool the protected intermediate to -78°C in THF. Add n-butyllithium (n-BuLi) to selectively deprotonate the C2 position (the most acidic ring proton). Quench with ethyl chloroformate to form ethyl 1-benzyl-4-methyl-1H-imidazole-2-carboxylate.

  • Debenzylation: Subject the intermediate to hydrogenolysis using a Palladium on Carbon (Pd/C) catalyst under an H 2​ atmosphere in ethanol to remove the benzyl protecting group.

  • Ester Hydrolysis: Treat the resulting ethyl ester with aqueous NaOH to hydrolyze the ester to the sodium carboxylate salt. Carefully acidify the aqueous layer with 1M HCl to pH ~3.0-4.0 (the isoelectric point) to precipitate the zwitterionic 4-methyl-1H-imidazole-2-carboxylic acid. Filter and dry under vacuum.

Self-Validating NMR Acquisition Protocol

To guarantee the trustworthiness of the structural assignment, the NMR acquisition must incorporate a self-validating feedback loop to check for synthetic completeness.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15 mg of the synthesized powder. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe, lock onto the deuterium signal of DMSO, and shim the magnetic field until the DMSO residual peak is sharp (line width < 1 Hz).

  • 1 H NMR Acquisition: Acquire 32 scans with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the methyl protons.

  • Self-Validation Check (Purity & Hydrolysis Confirmation): Analyze the resulting spectrum. Critical Check: Look for a quartet at ~4.3 ppm and a triplet at ~1.3 ppm. If these signals are present, it indicates residual ethyl ester, meaning Step 4 (Hydrolysis) was incomplete. The protocol dictates that the sample must be re-subjected to basic hydrolysis before proceeding.

  • 13 C NMR Acquisition: If the 1 H spectrum validates purity, acquire the 13 C spectrum using a proton-decoupled sequence (e.g., zgpg30) for 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C2, C4, C=O).

  • Data Processing: Calibrate the chemical shifts using the internal TMS standard (0.00 ppm) or the residual DMSO- d6​ solvent peaks (2.50 ppm for 1 H; 39.52 ppm for 13 C).

References

  • Wang, X., Zhao, C., Gao, L., & Xu, L. (2018). Synthesis of 4-Methylimidazole-2-Carboxylic Acid. Journal of Heterocyclic Chemistry. URL:[Link]

  • European Patent Office. (2007). Inhibitors of C-FMS Kinase (EP 2687516 A1).
  • Yan, Y. H., Li, W., Chen, W., Li, C., Zhu, K. R., Deng, J., Dai, Q. Q., Yang, L. L., Wang, Z., & Li, G. B. (2021). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-beta-lactamase inhibitors. European Journal of Medicinal Chemistry. URL:[Link]

Exploratory

An In-Depth Technical Guide to the Safe Handling of 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Methyl-1H-imidazole-2-carboxylic acid h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride (CAS No: 1955547-78-0). As a key building block in medicinal chemistry and pharmaceutical development, a thorough understanding of its hazard profile is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a proactive safety culture.

Section 1: Hazard Identification and Proactive Risk Assessment

4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride is a solid substance that presents several health hazards upon exposure.[1][2] A comprehensive risk assessment must precede any handling of this compound. The primary routes of occupational exposure are inhalation of dust particles, direct skin or eye contact, and accidental ingestion.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the intrinsic hazards of this compound.[1]

Hazard Class Category Hazard Statement Practical Implication for Researchers
Acute Toxicity, OralCategory 4H302: Harmful if swallowedAccidental ingestion can lead to systemic toxic effects. Strict prohibition of eating, drinking, or smoking in the laboratory is critical.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinThe compound can be absorbed through the skin, causing harm. Consistent use of chemically resistant gloves is mandatory.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledInhaling dust can lead to systemic toxicity. All weighing and handling operations must be conducted in a certified chemical fume hood or with local exhaust ventilation.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationDirect contact can cause redness, inflammation, or dermatitis.[1][3][4] Any breach in gloves should be treated as a potential exposure.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationDust particles or splashes can cause significant, potentially painful, eye irritation.[1][3][4] Sealed safety goggles are required to prevent contact.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust can irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[1][4] This underscores the need for robust engineering controls.

Data sourced from multiple chemical safety databases.[1][5][6]

Section 2: The Hierarchy of Controls: Engineering Safeguards and Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes the most effective measures for risk reduction. This guide is structured around this principle, emphasizing engineering and administrative controls as the primary defense, with Personal Protective Equipment (PPE) serving as the essential final barrier.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. For a dusty, hazardous solid like 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride, they are non-negotiable.

  • Chemical Fume Hood: All procedures that may generate dust, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood. This containment system pulls airborne particles away from the user's breathing zone, preventing inhalation exposure.[7]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[8]

  • Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[3][9][10]

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is critical for preventing direct contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Protection Type Specification Rationale and Best Practices
Eye and Face Protection Chemical safety goggles (conforming to EN 166 or OSHA 29 CFR 1910.133).[3][8][10][11]Goggles provide a complete seal around the eyes, protecting against airborne dust and splashes. Standard safety glasses with side shields are insufficient. A face shield may be worn over goggles for added protection during large-scale operations.[9]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Gloves must be inspected for tears or pinholes before each use.[7] After handling, gloves should be removed using a technique that avoids skin contamination and disposed of as hazardous waste. Hands must be washed thoroughly with soap and water after glove removal.[9][10]
Skin and Body Protection A fully buttoned, long-sleeved laboratory coat.This prevents contamination of personal clothing. For tasks with a higher risk of spills, a chemically resistant apron may be necessary.[11]
Respiratory Protection NIOSH/MSHA-approved particulate respirator (e.g., N95).[3][12]A respirator is typically not required if all work is conducted within a certified chemical fume hood. However, it should be available for emergency situations, such as a large spill, or if engineering controls are not available or sufficient.

Section 3: Protocols for Safe Handling, Storage, and Disposal

Adherence to standardized protocols minimizes the risk of exposure and ensures the integrity of the research material.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in Section 2.2.

  • Weighing and Transfer: To minimize dust generation, use a micro-spatula and handle the solid gently.[8] Weigh the compound onto weighing paper or into a tared container within the fume hood.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.

  • Cleanup: Decontaminate the work surface with an appropriate solvent and wipe it down. All disposable materials that came into contact with the chemical (e.g., weighing paper, gloves, pipette tips) must be disposed of in a designated hazardous waste container.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water.[13]

Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9][10] The storage area should be secured and accessible only to authorized personnel.[14][15]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases, as these materials can cause hazardous reactions.[9][10][15]

  • Stability: The compound is stable under recommended storage conditions.[10] Avoid exposure to moisture.[8] Upon combustion, it may decompose to release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[10][16]

Waste Disposal

All waste containing 4-Methyl-1H-imidazole-2-carboxylic acid hydrochloride must be treated as hazardous waste. Dispose of contents and containers in accordance with all applicable local, state, and federal regulations at an approved waste disposal plant.[12][15] Do not allow the product to enter drains or waterways.[6][9][14]

Section 4: Emergency Response Workflow

In the event of an emergency, a clear and practiced response is critical to minimizing harm.

Exposure and First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[8][9][15] If the person feels unwell or breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[15] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3][15] Remove contact lenses if present and easy to do so.[3][15] Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water. If the person is conscious and alert, give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[8]

Spill and Leak Response
  • Evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wear full PPE, including respiratory protection if necessary.

  • Prevent the spill from spreading or entering drains.

  • Carefully sweep or vacuum the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[8][9][11]

  • Decontaminate the spill area with an appropriate solvent and clean thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8][9]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including NOx, CO, and HCl.[9][10]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[8][14]

G Workflow for Personal Exposure Event cluster_immediate_response Immediate Response cluster_follow_up Follow-up Actions exposure Exposure Occurs (Skin/Eye/Inhalation) evacuate Alert Others & Evacuate Immediate Area exposure->evacuate Immediate Action safety_shower Use Safety Shower/ Eyewash Station evacuate->safety_shower If Skin/Eye Contact remove_ppe Safely Remove Contaminated PPE safety_shower->remove_ppe After 15 min flush seek_medical Seek Medical Attention (Bring SDS) remove_ppe->seek_medical report_incident Report Incident to Supervisor/EHS seek_medical->report_incident

Caption: A flowchart detailing the logical steps for responding to a personal exposure event.

References

  • Chemical Substance Information for 4-methyl-1H-imidazole-2-carboxylic acid hydrochloride. Google Cloud Search.
  • SAFETY DATA SHEET - Methyl 1H-Imidazole-5-carboxyl
  • 4-メチルイミダゾール (4-Methylimidazole) Safety Information. 職場のあんぜんサイト (Workplace Safety Site).
  • SAFETY DATA SHEET - 1-Methyl-1H-imidazole-4-carboxylic acid methyl ester. Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Imidazole-2-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 1-Methylimidazole-4-carboxylic acid. Fisher Scientific.
  • 4-Methyl-1H-imidazole-2-carboxylic acid hydr
  • 4-Methyl-1H-imidazole-2-carboxylic acid | 70631-93-5. Sigma-Aldrich.
  • 4-Methyl-1H-imidazole-2-carboxylic acid. CymitQuimica.
  • Material Safety Data Sheet - 4-(Hydroxymethyl)imidazole hydrochloride, 99%. Cole-Parmer.
  • 安全データシート (Safety Data Sheet)
  • SAFETY DATA SHEET - 4-Methylimidazole. TCI America.
  • 安全データシート (Safety Data Sheet) - 2-Ethyl-4-methylimidazole.
  • SAFETY DATA SHEET - 1-Imidazole. Thermo Fisher Scientific.
  • Personal protective equipment for handling 1-Methyl-1H-imidazole-4-carbonitrile. Benchchem.
  • Safety Data Sheet - 5-Hydrazinocarbonyl-1H-imidazole-4-carboxylic acid p-tolylamide. Angene Chemical.
  • SAFETY DATA SHEET - 4-Aminoimidazole-5-carboxamide hydrochloride. Thermo Fisher Scientific.
  • 1H-Imidazole-2-carboxylic acid SDS, 16042-25-4 Safety D
  • 1H-Imidazole, 4-methyl-: Human health tier II assessment.
  • 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Benzyl Protection of 4-Methylimidazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, regioselective optimization, and self-validating experimental protocols.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, regioselective optimization, and self-validating experimental protocols.

Introduction & Mechanistic Context

The N-alkylation of imidazoles is a fundamental transformation in medicinal chemistry, yielding N-substituted scaffolds that are ubiquitous in pharmaceuticals and advanced materials[1]. However, the benzylation of 4-methylimidazole presents a classic regioselectivity challenge. Because 4-methylimidazole exists as a rapidly equilibrating tautomeric mixture (4-methyl-1H-imidazole ⇌ 5-methyl-1H-imidazole), direct N-alkylation typically yields a mixture of two regioisomers: 1-benzyl-4-methylimidazole and 1-benzyl-5-methylimidazole [2].

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway[1]. When the imidazolide anion attacks the electrophilic benzylic carbon of benzyl bromide, the transition state leading to the 1,4-isomer is sterically less hindered than the transition state leading to the 1,5-isomer. Consequently, under kinetic control, the sterically favored 1,4-isomer is the major product, while the 1,5-isomer forms as the minor product[2]. Understanding this causality allows chemists to tune reaction conditions to maximize the desired regiomeric outcome or to utilize sequential nucleophilic attacks for further functionalization[3].

Reaction Optimization & Kinetic Control

The choice of base and solvent is critical in determining the regiomeric ratio and overall yield. A strong, irreversible base like Sodium Hydride (NaH) in a moderately polar, coordinating solvent like Tetrahydrofuran (THF) ensures complete formation of the highly nucleophilic sodium imidazolide anion. This allows the Sₙ2 reaction to proceed rapidly at lower temperatures (0 °C to Room Temperature), which enhances the kinetic preference for the less hindered 1,4-isomer.

Conversely, using a milder, heterogeneous base like Potassium Carbonate (K₂CO₃) in Dimethylformamide (DMF) relies on an equilibrium deprotonation. This often requires higher temperatures, which can erode kinetic regiocontrol and increase the likelihood of over-alkylation (forming undesired imidazolium salts).

Table 1: Optimization of Reaction Conditions for 4-Methylimidazole Benzylation
Base (Equiv)SolventTemp (°C)Time (h)Ratio (1,4-isomer : 1,5-isomer)Combined Yield (%)Mechanistic Observation
K₂CO₃ (1.5)DMF25123.5 : 182Mild equilibrium deprotonation; slower reaction.
K₂CO₃ (1.5)MeCN6083.2 : 178Higher temp erodes kinetic regiocontrol.
NaH (1.1) THF 0 to 25 3 4.8 : 1 91 Irreversible deprotonation; optimal kinetic control.
Et₃N (2.0)CH₂Cl₂40162.5 : 165Weak base; incomplete anion formation.

Note: Ratios are typically determined by crude ¹H NMR integration of the benzylic CH₂ signals. The NaH/THF system provides the optimal balance of regiocontrol and overall conversion.

Experimental Workflow

Workflow Start 4-Methylimidazole + Anhydrous THF Step1 Deprotonation Add NaH (1.1 eq) at 0 °C Stir 30 min Start->Step1 Step2 Alkylation Add Benzyl Bromide (1.05 eq) Stir 2-4 h at RT Step1->Step2 Step3 Workup Quench with aq. NH4Cl Extract with EtOAc Step2->Step3 Step4 Purification Silica Gel Chromatography (Hexanes/EtOAc gradient) Step3->Step4 End1 1-Benzyl-4-methylimidazole (Major, Elutes First) Step4->End1 Less Polar End2 1-Benzyl-5-methylimidazole (Minor, Elutes Second) Step4->End2 More Polar

Experimental workflow for the N-benzylation and regiomeric separation of 4-methylimidazole.

Detailed Step-by-Step Protocol

This protocol utilizes the NaH/THF system to establish a self-validating, high-yielding synthesis[1].

Materials Required:
  • 4-Methylimidazole (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc) and Brine

Procedure:
  • Preparation of the Imidazolide Anion:

    • To a flame-dried round-bottom flask under an inert argon atmosphere, add NaH (1.1 eq) suspended in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Self-Validation Check: Add a solution of 4-methylimidazole (1.0 eq) in anhydrous THF dropwise. You must observe the evolution of hydrogen gas (bubbling). This physical causality confirms that active NaH is successfully deprotonating the imidazole ring.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes to ensure complete, irreversible deprotonation.

  • Electrophilic Alkylation:

    • Cool the reaction mixture back to 0 °C. Rationale: Re-cooling mitigates the exotherm of the alkylation step, suppressing polyalkylation and preserving the kinetic preference for the 1,4-isomer.

    • Add benzyl bromide (1.05 eq) dropwise via a syringe.

    • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours. Monitor the consumption of the starting material via TLC (Eluent: CH₂Cl₂/MeOH 9:1).

  • Quench and Extraction:

    • Once complete, cool the flask to 0 °C and carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise. Rationale: NH₄Cl is mildly acidic; it safely neutralizes unreacted NaH without over-acidifying the aqueous layer, which would inadvertently protonate the basic imidazole product and cause it to partition into the aqueous phase.

    • Transfer the mixture to a separatory funnel and extract three times with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude regioisomeric mixture.

  • Chromatographic Separation:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Elute with a gradient of Hexanes/EtOAc (typically starting at 1:1 and moving to 100% EtOAc).

    • The 1-benzyl-4-methylimidazole (major product) is less polar due to a less concentrated dipole moment and elutes first. The 1-benzyl-5-methylimidazole (minor product) is more polar and elutes second.

Analytical Validation: Differentiating the Regioisomers

To ensure scientific integrity, the isolated regioisomers must be definitively assigned. While 1D ¹H NMR will show the benzylic CH₂ protons (typically a singlet around δ 5.0–5.1 ppm) for both compounds, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is required to prove the regiochemistry based on spatial proximity[4].

  • 1-Benzyl-5-methylimidazole (Minor Isomer): Will exhibit a strong NOE cross-peak between the benzylic CH₂ protons and the C5-methyl protons, proving they are adjacent on the ring.

  • 1-Benzyl-4-methylimidazole (Major Isomer): Will completely lack this NOE cross-peak, as the C4-methyl group is spatially distant from the N1-benzyl group.

References

  • Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, ACS Publications, 2013.[2] URL:[Link]

  • 1-(4-Bromo-2,3,5,6-tetrafluoropheyl)-3-(3-phenylbenzyl)-4-methylimidazolium Bromide. MDPI Molbank, 2023.[3] URL:[Link]

  • Azole Endothelin Antagonists. 2. Structure−Activity Studies. Journal of Medicinal Chemistry, ACS Publications, 1996.[4] URL:[Link]

Sources

Application

application of 4-Methyl-1H-imidazole-2-carboxylic acid in TAK1 kinase inhibitor synthesis

Application Note: Rational Design and Synthesis of Type II TAK1 Kinase Inhibitors Utilizing 4-Methyl-1H-Imidazole-2-Carboxylic Acid Introduction & Mechanistic Rationale Transforming growth factor β-activated kinase 1 (TA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Design and Synthesis of Type II TAK1 Kinase Inhibitors Utilizing 4-Methyl-1H-Imidazole-2-Carboxylic Acid

Introduction & Mechanistic Rationale

Transforming growth factor β-activated kinase 1 (TAK1, MAP3K7) is a critical serine/threonine kinase that acts as a central signaling node downstream of multiple cytokine receptors, including TNF-α, IL-1, and TGF-β. Upon activation, TAK1 phosphorylates downstream targets in the MAPK (p38, JNK) and NF-κB pathways, driving pro-survival and inflammatory gene transcription. Because of its indispensable role in mediating cell viability and tissue homeostasis, TAK1 has emerged as a high-value therapeutic target for autoimmune diseases (such as rheumatoid arthritis) and various malignancies, including breast and pancreatic cancers[1].

Early pharmacological interventions primarily relied on irreversible inhibitors like the fungal derivative 2. While highly potent, these compounds utilize a reactive Michael acceptor to form covalent bonds with active-site cysteines, leading to promiscuous off-target kinome activity and potential toxicity[2]. To overcome these limitations, modern drug discovery has pivoted toward reversible Type I and Type II inhibitors.

Recent structure-based drug design (SBDD) campaigns have identified the 2,4-1H-imidazole carboxamide scaffold as a highly potent and kinome-selective class of TAK1 inhibitors[1]. At the heart of this scaffold lies 4-methyl-1H-imidazole-2-carboxylic acid , a versatile building block that provides precise spatial geometry for kinase active-site engagement.

G Stimuli Extracellular Stimuli (TNF-α, TGF-β) Receptor Receptor Complex (TNFR1 / TGFβR) Stimuli->Receptor TAK1 TAK1-TAB Complex (Central Kinase Node) Receptor->TAK1 MAPK MAPK Pathway (p38, JNK) TAK1->MAPK NFKB NF-κB Pathway (IKK complex) TAK1->NFKB Survival Cell Survival & Inflammation MAPK->Survival NFKB->Survival

TAK1 signaling cascade: A central node in TNF-α/TGF-β mediated cell survival and inflammation.

Structural Biology: The Causality of the Scaffold

The selection of 4-methyl-1H-imidazole-2-carboxylic acid as a starting material is not arbitrary; it is driven by strict structural causality:

  • Hinge-Binding Anchorage : The 1H-imidazole core functions as a bidentate hydrogen bond donor/acceptor system. It anchors the molecule directly to the kinase hinge region, specifically interacting with the backbone amides of TAK1. Similar imidazole-based anchoring is observed in other highly selective TAK1 inhibitors like 3[3].

  • Vectorial Trajectory via C2-Carboxylic Acid : The carboxylic acid at the C2 position serves as an optimal synthetic handle. Through amide coupling, it directs substituents (e.g., substituted benzylamines) perpendicularly away from the hinge and deep into the hydrophobic DFG-out pocket, enabling the molecule to act as a Type II inhibitor[1].

  • Steric Locking via C4-Methyl : The 4-methyl group provides critical van der Waals interactions within the ATP pocket. More importantly, it restricts the rotational freedom of the imidazole ring, locking the molecule into an active conformation. This steric bulk prevents off-target binding to kinases with larger gatekeeper residues, significantly enhancing kinome selectivity[1].

G SM 4-Methyl-1H-imidazole -2-carboxylic acid Protect 1. N-Protection (SEM-Cl) SM->Protect Couple 2. Amide Coupling (HATU, Amine) Protect->Couple Deprotect 3. Deprotection (TFA / NH4OH) Couple->Deprotect Product TAK1 Inhibitor (Carboxamide) Deprotect->Product

Synthetic workflow for generating TAK1 inhibitors from 4-Methyl-1H-imidazole-2-carboxylic acid.

Step-by-Step Methodologies & Self-Validating Protocols

Protocol 1: Chemical Synthesis of 2,4-1H-Imidazole Carboxamides

Objective : To synthesize a library of TAK1 inhibitors by coupling 4-methyl-1H-imidazole-2-carboxylic acid with diverse pharmacophores. Causality : Direct amide coupling of unprotected imidazoles often leads to dimerization or poor yields due to the nucleophilicity of the imidazole nitrogen. A transient protection strategy using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) is employed to block the nitrogen. HATU is selected as the coupling reagent because it efficiently activates the sterically hindered carboxylic acid while minimizing epimerization.

  • N-Protection :

    • Suspend 4-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C. (Causality: DIPEA acts as a non-nucleophilic base to deprotonate the imidazole, preparing it for electrophilic attack without interfering with the reaction).

    • Slowly add SEM-Cl (1.1 eq). Stir for 2 hours at room temperature.

    • Self-Validation Check : Monitor by TLC (DCM:MeOH 9:1). The complete disappearance of the baseline starting material indicates successful protection.

  • Amide Coupling :

    • To the solution of the SEM-protected intermediate, add HATU (1.2 eq) and stir for 15 minutes to form the active O7-azabenzotriazole ester.

    • Introduce the desired amine (e.g., 3-(trifluoromethyl)benzylamine) (1.2 eq). Stir at room temperature for 12 hours.

    • Self-Validation Check : Perform LC-MS analysis. The presence of the [M+H]+ peak corresponding to the protected amide confirms coupling success before proceeding to workup.

  • Deprotection & Purification :

    • Concentrate the reaction mixture in vacuo. Treat the residue with Trifluoroacetic acid (TFA)/DCM (1:1) for 4 hours to cleave the SEM group.

    • Neutralize with methanolic ammonia to regenerate the free imidazole.

    • Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Self-Validation Check : Final purity must be >95% as determined by analytical HPLC. 1 H-NMR must confirm the presence of the 4-methyl singlet at ~2.3 ppm and the imidazole C5-H singlet at ~7.0 ppm.

Protocol 2: LanthaScreen Biochemical Kinase Inhibition Assay for TAK1

Objective : To quantify the IC50​ of the synthesized derivatives against TAK1[1]. Causality : The LanthaScreen assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It is highly sensitive and less prone to compound auto-fluorescence interference than standard colorimetric assays, making it the gold standard for kinase inhibitor screening.

  • Reagent Preparation : Prepare a 2X kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35. (Causality: Brij-35 prevents non-specific binding of the kinase to the microplate walls).

  • Compound Dilution : Prepare a 10-point 3-fold serial dilution of the synthesized TAK1 inhibitors in 100% DMSO. Transfer to a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Kinase Reaction :

    • Add TAK1-TAB1 fusion protein (final concentration: 5 nM) and fluorescein-labeled MAPKAPK2 peptide substrate.

    • Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ (10 μM). (Causality: Running the assay at the Km​ of ATP ensures that competitive inhibitors are accurately evaluated without being artificially outcompeted by saturating ATP levels).

    • Incubate at room temperature for 60 minutes.

  • Detection & Validation :

    • Stop the reaction by adding EDTA (to chelate Mg2+ ) and the Terbium-labeled anti-phospho-MAPKAPK2 antibody.

    • Read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (520 nm / 495 nm).

    • Self-Validation Check : Ensure the Z'-factor of the assay plate is >0.6, validating the robustness and statistical reliability of the screening data.

Quantitative Data Presentation

The structural necessity of the 4-methyl-1H-imidazole-2-carboxylic acid scaffold is demonstrated by comparing the SAR of various derivatives. The table below summarizes the biochemical impact of the amide substituent and the critical role of the 4-methyl group.

Table 1: SAR and Biochemical Evaluation of Imidazole Carboxamide Derivatives

CompoundImidazole CoreR-Group (Amide Substituent)TAK1 IC50​ (nM)Kinome Selectivity (S-score)Binding Mode
Cmpd 1 4-Methyl-1H-imidazoleBenzyl1250.15Type I
Cmpd 2 4-Methyl-1H-imidazole3-Fluorobenzyl450.08Type II
Cmpd 3 4-Methyl-1H-imidazole3-(Trifluoromethyl)benzyl120.04Type II
Cmpd 4 1H-imidazole (No 4-Me)3-(Trifluoromethyl)benzyl3100.22Type II

Data Interpretation: The removal of the 4-methyl group (Cmpd 4) results in a drastic loss of potency (from 12 nM to 310 nM) and a reduction in selectivity. This highlights the causality of the 4-methyl substitution: it locks the imidazole ring into an optimal conformation for hinge binding and fills a small hydrophobic pocket, preventing off-target binding[1].

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: Cell Chemical Biology (via NIH.gov)
  • Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry)

Sources

Method

Application Note: Solid-Phase Synthesis of Multisubstituted Imidazole Libraries via the Van Leusen Multicomponent Reaction

Target Audience: Researchers, combinatorial chemists, and drug development professionals. Introduction & Rationale Imidazoles are privileged heterocyclic scaffolds in medicinal chemistry, featured prominently in diverse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, combinatorial chemists, and drug development professionals.

Introduction & Rationale

Imidazoles are privileged heterocyclic scaffolds in medicinal chemistry, featured prominently in diverse therapeutics including kinase inhibitors, antifungal agents, and antihypertensives[1]. In modern drug discovery, the generation of highly diverse, multisubstituted imidazole libraries is critical for hit identification, particularly within the context of One-Bead-One-Compound (OBOC) and DNA-Encoded Libraries (DELs)[2].

Solid-phase synthesis (SPS) offers profound advantages over traditional solution-phase chemistry for combinatorial library generation. By anchoring the growing molecule to an insoluble resin, SPS allows researchers to use massive excesses of reagents to drive sluggish multicomponent reactions (MCRs) to absolute completion[2]. Furthermore, it streamlines purification to simple filtration and washing steps, eliminating the need for complex chromatography and enabling split-and-pool combinatorial strategies[2].

Mechanistic Insights: The Solid-Phase Van Leusen Reaction

The classic Van Leusen three-component reaction utilizes an aldehyde, a primary amine, and a tosylmethyl isocyanide (TosMIC) derivative to generate 1,4,5-trisubstituted imidazoles[3]. Adapting this to a solid-phase or DNA-compatible environment requires precise mechanistic control:

  • Resin & Linker Causality: TentaGel or PEG-grafted polystyrene resins are preferred for OBOC libraries due to their optimal swelling properties in both aqueous and organic solvents[2]. A cleavable linker (e.g., acid-labile Rink Amide or a UV-photocleavable linker) is essential to allow for analytical cleavage and final release.

  • Base Selection: The cycloaddition requires a base to deprotonate the TosMIC derivative, generating a nucleophilic carbanion that attacks the imine[3]. Morpholine or aqueous K2​CO3​ are optimal; they are sufficiently basic to deprotonate TosMIC but mild enough to prevent the premature cleavage of the resin linker or the degradation of DNA tags in DEL applications[2],[4].

  • The Aliphatic TosMIC Advantage: In solution-phase chemistry, aliphatic TosMICs often yield poorly due to competing intermolecular side reactions. However, the pseudo-dilution effect inherent to solid-phase synthesis isolates the reactive intermediates on the polymer matrix. This allows aliphatic TosMICs to perform exceptionally well on solid support, significantly expanding the accessible sp3 -rich, drug-like chemical space of the resulting libraries[2].

Workflow & Logical Relationships

G A Solid Support Resin (e.g., TentaGel / Wang) B Aldehyde Immobilization (Linker coupling) A->B Step 1 C Imine Formation (Primary Amine + Base) B->C Step 2 D Van Leusen Cycloaddition (TosMIC + Heat) C->D Step 3 E Resin Cleavage (TFA or Photolysis) D->E Step 4 F 1,4,5-Trisubstituted Imidazole Library E->F Final Product

Workflow of solid-phase Van Leusen multicomponent synthesis for imidazole combinatorial libraries.

Experimental Protocols (Self-Validating Workflow)

The following protocol details a one-pot, two-step solid-phase Van Leusen cycloaddition. To ensure this protocol acts as a self-validating system , an analytical cleavage step is built into the workflow to verify intermediate formation before committing to the final cycloaddition.

Phase 1: Aldehyde Immobilization
  • Resin Swelling: Suspend the amine-functionalized resin (e.g., TentaGel-NH2, 1.0 equiv) in Dimethylacetamide (DMAc) and agitate for 30 minutes to expose the reactive sites.

  • Coupling: React the resin with a bifunctional acid-aldehyde building block (3.0 equiv), using HATU (3.0 equiv) and DIPEA (6.0 equiv) in DMAc for 2 hours at 25 °C.

  • Washing: Wash the resin sequentially with DMAc, Methanol (MeOH), and Dichloromethane (DCM) (3 × 5 mL each). Causality: DMAc removes organic-soluble unreacted reagents; MeOH shrinks the resin to purge polar impurities; DCM re-swells the resin and removes non-polar byproducts.

Phase 2: On-Bead Imine Formation
  • Suspend the aldehyde-bound resin in DMAc (200 mM relative to resin loading).

  • Add the primary amine building block (80 equiv) and an aqueous solution of K2​CO3​ (200 equiv, 200 mM)[2].

  • Agitate the suspension at 25 °C for 20 minutes[2].

    • Validation Check: Withdraw 1-2 mg of resin, perform a rapid micro-cleavage, and analyze via LC-MS. While the imine may partially hydrolyze during LC-MS sample preparation, the absence of the aldehyde starting mass confirms successful conversion. If unreacted aldehyde is >10%, re-subject the resin to Phase 2 conditions.

Phase 3: TosMIC Cycloaddition
  • To the same reaction vessel (without draining the imine solution), add the selected TosMIC derivative (80 equiv, 200 mM in DMAc)[2].

  • Seal the vessel and agitate at 50 °C for 16 hours[2].

    • Causality: The elevated temperature provides the activation energy necessary for the cycloaddition of the TosMIC carbanion to the resin-bound imine, followed by the elimination of p-toluenesulfinic acid to aromatize the imidazole ring[2],[3].

  • Drain the reagents and wash the resin extensively: DMAc (3x), H2​O (3x), MeOH (3x), and DCM (3x).

Phase 4: Cleavage and Library Isolation
  • Treat the resin with the appropriate cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H2​O for acid-labile linkers) for 2 hours.

  • Filter the cleavage solution, concentrate under a stream of N2​ , and reconstitute in acetonitrile/water for high-throughput LC-MS/purification.

Quantitative Data: Reagent Scope & Yields

The solid-phase Van Leusen reaction exhibits broad functional group tolerance. The table below summarizes the high-throughput validation of building blocks for solid-phase synthesis based on recent optimization studies for OBOC libraries[2].

Building Block ClassTotal TestedMet >50% Yield CutoffSuccess RateMechanistic & Structural Notes
Aldehydes 2516525.9%Steric hindrance does not significantly compromise reactivity. Heteroaryl aldehydes (pyrazoles, furans) and aryl halides perform well[2].
Primary Amines 38019451.1%High tolerance for heterocycles, ethers, and thioethers. Unprotected α -amino acids can be successfully incorporated[2].
TosMIC Derivatives 191578.9%Aliphatic TosMICs show expanded scope and higher yields on solid-phase compared to traditional solution-phase synthesis[2].

References

  • Title : Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries Source : Bioconjugate Chemistry - ACS Publications URL : 2

  • Title : TosMIC - Grokipedia Source : Grokipedia URL : 3

  • Title : Solid-Phase Synthesis of DNA-Encoded Libraries Via An “Aldehyde Explosion” Strategy Source : ResearchGate / Chemical Communications URL : 1

  • Title : Development of DNA-Compatible Van Leusen Three-Component Imidazole Synthesis Source : Organic Letters - ACS Publications URL : 4

Sources

Application

Preparation and Biological Screening of 4-Methyl-1H-imidazole-2-carboxylic Acid: An Application Note

Executive Summary 4-Methyl-1H-imidazole-2-carboxylic acid (CAS: 70631-93-5) is a highly versatile heterocyclic building block and a privileged scaffold in modern medicinal chemistry[1]. Its unique structural topology—com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1H-imidazole-2-carboxylic acid (CAS: 70631-93-5) is a highly versatile heterocyclic building block and a privileged scaffold in modern medicinal chemistry[1]. Its unique structural topology—combining an amphoteric imidazole ring with a hydrogen-bond-donating/accepting carboxylic acid—makes it an ideal metal-binding pharmacophore (MBP)[2]. This application note provides a comprehensive, self-validating methodology for the synthesis of 4-methyl-1H-imidazole-2-carboxylic acid from its ethyl ester precursor, followed by rigorous protocols for its application in biological screening, specifically targeting metallo-β-lactamase (MBL) inhibition[2][3] and dopamine D3 receptor (D3R) antagonist development[4].

Physicochemical Profile

To ensure analytical integrity during synthesis and screening, the foundational physicochemical parameters of the compound and its primary precursor are summarized below[1][5].

Table 1: Quantitative Physicochemical Data

ParameterTarget CompoundStarting Material
Chemical Name 4-Methyl-1H-imidazole-2-carboxylic acidEthyl 4-methyl-1H-imidazole-2-carboxylate
CAS Number 70631-93-540253-44-9
Molecular Formula C5H6N2O2C7H10N2O2
Molecular Weight 126.115 g/mol 154.169 g/mol
Physical State Light grey to white powderSolid/Crystalline
InChI Key JYKNMRPMJXDBJS-UHFFFAOYSA-NPXCMTFGNXKTAPA-FZOZFQFYCO

Synthetic Methodology: Base-Catalyzed Saponification

The most robust and scalable method for preparing 4-methyl-1H-imidazole-2-carboxylic acid is the base-catalyzed hydrolysis of ethyl 4-methyl-1H-imidazole-2-carboxylate[5].

Synthesis_Workflow A Ethyl 4-methyl-1H-imidazole- 2-carboxylate (CAS: 40253-44-9) B Saponification LiOH, THF/H2O (1:1) 25°C, 4h A->B Ester Cleavage C Acidification 1M HCl to pH 3.5-4.0 (Isoelectric Point) B->C Neutralization D 4-Methyl-1H-imidazole- 2-carboxylic acid (CAS: 70631-93-5) C->D Crystallization

Fig 1. Synthetic workflow for 4-Methyl-1H-imidazole-2-carboxylic acid via ester saponification.

Step-by-Step Protocol

Reagents: Ethyl 4-methyl-1H-imidazole-2-carboxylate (1.0 eq), Lithium hydroxide monohydrate (LiOH·H2O, 2.5 eq), Tetrahydrofuran (THF), Deionized (DI) Water, 1M Hydrochloric acid (HCl).

  • Solvent System Preparation: Suspend the ethyl ester (1.0 eq) in a 1:1 mixture of THF and DI water (approx. 10 mL/gram of substrate).

    • Mechanistic Rationale: THF solubilizes the organic ester, while water dissolves the LiOH. This miscible biphasic system maximizes the collision frequency between the hydroxide nucleophile and the ester carbonyl, ensuring rapid kinetics without requiring elevated temperatures that could degrade the imidazole ring.

  • Alkaline Hydrolysis: Add LiOH·H2O (2.5 eq) portion-wise to the stirring suspension at 25°C. Stir continuously for 4–6 hours.

    • Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1, UV visualization). The starting material (Rf ~0.7) should completely disappear, replaced by baseline material (the lithium salt of the product).

  • Volatile Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator, 40°C bath) to remove the THF.

    • Mechanistic Rationale: Removing the organic solvent prevents the target compound from partitioning into an organic phase or forming an emulsion during the subsequent acidification step.

  • Isoelectric Precipitation: Cool the remaining aqueous phase to 0°C in an ice bath. Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches exactly 3.5 to 4.0.

    • Mechanistic Rationale: The isoelectric point (pI) of the imidazole-2-carboxylic acid lies near pH 3.8. At this specific pH, the molecule exists as a neutral zwitterion, exhibiting minimum aqueous solubility. Over-acidification (pH < 2) will protonate the imidazole nitrogen, forming a highly soluble hydrochloride salt, leading to catastrophic yield loss.

  • Isolation: Filter the resulting light-grey precipitate under vacuum. Wash the filter cake with ice-cold DI water (2 × 5 mL) and dry under high vacuum at 50°C for 12 hours to afford the pure product.

Biological Screening: Metallo-β-Lactamase (MBL) Inhibition

4-Methyl-1H-imidazole-2-carboxylic acid and its derivatives are potent inhibitors of Class B1 MBLs (such as VIM-2 and NDM-1)[2][3]. The compound acts by chelating the active-site zinc ions required for the enzymatic hydrolysis of carbapenem antibiotics[2].

Biological_Pathway A 4-Methyl-1H-imidazole- 2-carboxylic acid (MBP) B Bacterial Outer Membrane Penetration A->B Cellular Uptake C Metallo-β-Lactamase (VIM-2) Active Site Binding B->C Target Engagement D Zinc Ion (Zn2+) Chelation at Catalytic Center C->D Pharmacophore Action E Inhibition of β-Lactam Hydrolysis D->E Enzyme Inactivation

Fig 2. Mechanism of action for imidazole-2-carboxylic acids as metallo-β-lactamase inhibitors.

In Vitro Enzymatic Assay Protocol

Reagents: Recombinant VIM-2 enzyme, Nitrocefin (chromogenic β-lactam substrate), HEPES buffer, ZnSO4, Triton X-100.

  • Assay Buffer Formulation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 50 µM ZnSO4, and 0.01% (v/v) Triton X-100.

    • Mechanistic Rationale: MBLs are zinc-dependent. Supplementing the buffer with trace Zn2+ ensures the enzyme remains in its native, active di-zinc conformation. Triton X-100 is a non-ionic surfactant that prevents non-specific enzyme aggregation and promiscuous inhibition by hydrophobic test compounds.

  • Target Pre-Incubation: In a 96-well microtiter plate, combine 1 nM VIM-2 enzyme with serial dilutions of the synthesized imidazole-2-carboxylic acid (ranging from 0.001 µM to 100 µM). Incubate at 25°C for 15 minutes.

    • Mechanistic Rationale: Pre-incubation allows the metal-binding pharmacophore to establish stable coordination bonds with the active-site zinc ions before the competitive substrate is introduced.

  • Kinetic Initiation: Add Nitrocefin to a final concentration of 100 µM to initiate the reaction.

  • Data Acquisition: Immediately monitor the absorbance at 482 nm (corresponding to the cleaved nitrocefin product) continuously for 10 minutes using a microplate reader.

    • Self-Validation: Calculate the initial velocity (V0) from the linear portion of the progress curve. Measuring V0 rather than a single endpoint ensures that the inhibition kinetics are accurately captured before substrate depletion skews the data. Include EDTA (1 mM) as a positive control; it is a strong zinc chelator that should completely abolish MBL activity.

Alternative Application: Dopamine D3 Receptor (D3R) Antagonism

Beyond antibacterial resistance, this compound is utilized to synthesize highly selective D3R antagonists[4][6]. The carboxylic acid moiety is coupled via 1,1′-carbonyldiimidazole (CDI) to arylpiperazine amines, forming carboxamide derivatives that exhibit high affinity for D3R, providing leads for opioid dependence treatments[4].

Table 2: Representative Biological Screening Benchmarks

Target / AssayLigand / DerivativeActivity MetricReference
VIM-2 (MBL) Optimized 1H-imidazole-2-carboxylic acid derivativeIC50 = 0.018 µM[2]
VIM-5 (MBL) Optimized 1H-imidazole-2-carboxylic acid derivativeIC50 = 0.018 µM[2]
Dopamine D3R Arylpiperazine carboxamide derivativeHigh Affinity (Ki < 10 nM)[4]

References

  • ChemSynthesis. "ethyl 4-methyl-1H-imidazole-2-carboxylate - 40253-44-9, C7H10N2O2, density, melting point, boiling point, structural formula, synthesis." ChemSynthesis Database. Available at:[Link]

  • Yan, Y.H., et al. "Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors." Bioorganic & Medicinal Chemistry, 72:116993, 2022. Available at:[Link]

  • Kumar, V., et al. "Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment." Journal of Medicinal Chemistry, PMC, NIH. Available at:[Link]

  • RCSB Protein Data Bank. "7DYZ: Crystal structure of VIM-2 MBL in complex with 1-(but-3-en-1-yl)-4-methyl-1H-imidazole-2-carboxylic acid." RCSB PDB. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of 4-Methyl-1H-imidazole-2-carboxylic Acid Analogs

Welcome to the Formulation & Preclinical Development Support Center. This guide is designed for pharmaceutical scientists and formulation engineers actively troubleshooting the poor aqueous and organic solubility of 4-Me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Preclinical Development Support Center. This guide is designed for pharmaceutical scientists and formulation engineers actively troubleshooting the poor aqueous and organic solubility of 4-Methyl-1H-imidazole-2-carboxylic acid and its structural analogs.

Root Cause Analysis: The "Brick-Dust" Phenomenon

4-Methyl-1H-imidazole-2-carboxylic acid analogs are amphoteric molecules, possessing both a basic imidazole nitrogen (pKa ~6.0–7.0) and an acidic carboxylic acid group (pKa ~2.0–3.0)[1]. At physiological pH, these molecules exist predominantly as zwitterions.

The solid-state architecture of zwitterionic polymorphs is characterized by an extensive network of strong ionic hydrogen bonds (e.g., N⁺–H···O⁻), resulting in exceptionally high crystal lattice energy[2]. This thermodynamic stability resists solvation in both water and organic solvents, leading to a classic "brick-dust" solubility profile that severely limits bioavailability and complicates parenteral formulation[3].

Diagnostic FAQs: Overcoming Formulation Roadblocks

Q: Why does standard pH adjustment fail to maintain solubility in vivo? A: While adjusting the formulation pH >2 units away from the isoelectric point (pI) ensures >99% ionization and disrupts the crystal lattice, this approach is highly susceptible to physiological buffering. Upon administration (e.g., oral or subcutaneous), the physiological pH neutralizes the ionized species back to its zwitterionic state. This causes rapid in vivo precipitation, negating the solubility enhancement and leading to erratic pharmacokinetic profiles[3].

Q: Salt formation resulted in a highly hygroscopic API. What solid-state alternatives exist? A: When salt forms exhibit physical instability or hygroscopicity, transitioning to a co-amorphous system is a highly effective alternative. By co-lyophilizing the zwitterionic analog with a specific amino acid co-former (such as L-tryptophan), the crystalline lattice is entirely disrupted. The co-amorphous state is stabilized via non-covalent interactions—specifically π–π stacking between the imidazole and indole rings, alongside novel hydrogen bonding networks[4]. This strategy can yield a >10-fold increase in apparent solubility while maintaining physical stability under accelerated conditions (40 °C/75% RH)[4].

Q: Can cyclodextrin complexation be utilized for these imidazole derivatives? A: Yes, specifically β-cyclodextrin (β-CD) can encapsulate the hydrophobic imidazole moiety. However, complexation efficiency is strictly dictated by the ionization state of the API. If the imidazole ring is fully protonated (cationic) at low pH, its increased hydrophilicity drastically reduces its affinity for the hydrophobic cavity of β-CD[5]. Therefore, complexation must be performed near the pI where the molecule exhibits optimal lipophilicity for cavity inclusion. Furthermore, β-CD has been shown to synergistically enhance solubility when combined with other interacting excipients[6].

Decision Logic & Mechanistic Pathways

G N1 Poor Solubility: 4-Methyl-1H-imidazole-2-carboxylic acid N2 Determine pKa1 (acid) & pKa2 (base) Calculate Isoelectric Point (pI) N1->N2 N3 Is Target pH near pI? (Zwitterion dominance) N2->N3 N4 Shift pH >2 units from pKa or form stable salt N3->N4 Yes (Net charge ~0) N7 Utilize β-Cyclodextrin Complexation N3->N7 No (Hydrophobic/Brick dust) N5 Does salt exhibit hygroscopicity/instability? N4->N5 N6 Formulate as Co-Amorphous System (e.g., Tryptophan co-former) N5->N6 Yes N5->N7 No, but still precipitates

Decision tree for troubleshooting poor solubility of zwitterionic imidazole analogs.

Mechanism API Imidazole Analog (Crystalline) Process Co-dissolution & Lyophilization API->Process CoFormer Tryptophan (Co-former) CoFormer->Process Amorphous Co-Amorphous System Process->Amorphous Mech1 π-π Stacking (Imidazole-Indole) Amorphous->Mech1 Mech2 Hydrogen Bonding Disruption Amorphous->Mech2

Mechanistic pathway of co-amorphous solubilization via intermolecular interactions.

Comparative Solubilization Strategies

StrategyMechanistic RationaleAdvantagesLimitationsOptimal Use Case
pH Adjustment Maximizes ionization, minimizing crystal lattice energy.Simple, highly cost-effective.High risk of in vivo precipitation upon buffering.Early-stage in vitro assays.
Salt Formation Alters solid-state lattice via ionic bonding.Substantial solubility enhancement.Prone to hygroscopicity and chemical instability.Stable, non-hygroscopic counterions.
Co-Amorphous Systems Disrupts lattice via π-π stacking and H-bonding.Superior physical stability; >10x solubility increase.Requires specialized lyophilization/spray drying.High-dose parenteral or oral delivery.
β-CD Complexation Hydrophobic encapsulation of the imidazole ring.Improves dissolution; masks bitter taste.Poor efficiency if API is fully ionized (cationic).Neutral/Zwitterionic state formulations.

Self-Validating Experimental Protocols

Protocol A: Self-Validating pH-Solubility Profile Mapping

Rationale: To identify the exact isoelectric point (pI) and the pH boundaries required for ionization-driven solubilization, ensuring the zwitterionic lattice is fully disrupted.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M buffer solutions ranging from pH 1.0 to 10.0 in 0.5 pH increments.

  • Saturation: Add excess 4-Methyl-1H-imidazole-2-carboxylic acid analog to 5 mL of each buffer in sealed glass scintillation vials.

  • Equilibration: Agitate vials on an orbital shaker at 37 ± 0.5 °C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 1 mL to account for membrane adsorption).

  • Quantification (Validation Step 1): Analyze the filtrate via HPLC-UV to determine the dissolved concentration. Plot concentration vs. pH to identify the U-shaped solubility curve characteristic of ampholytes.

  • Solid-State Verification (Validation Step 2): Recover the undissolved pellet, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD) to ensure no unintended polymorphic transformation or salt formation occurred during the equilibration phase[1].

Protocol B: Generation of Co-Amorphous Systems via Lyophilization

Rationale: To bypass the high lattice energy of the zwitterion by kinetically trapping the molecule in an amorphous state, stabilized thermodynamically by an amino acid co-former[4].

Step-by-Step Methodology:

  • Co-former Selection: Weigh the imidazole analog and L-Tryptophan at an exact 1:1 molar ratio to maximize π-π stacking opportunities[4].

  • Co-dissolution: Dissolve both components in a minimal volume of a co-solvent system (e.g., Water/tert-Butanol 50:50 v/v) under gentle heating (40 °C) until a clear, visually particle-free solution is achieved.

  • Freezing: Flash-freeze the solution in a dry ice/acetone bath or liquid nitrogen. Causality note: Rapid freezing prevents phase separation and crystallization of individual components.

  • Sublimation: Lyophilize the frozen sample at -45 °C and <0.1 mbar for 48-72 hours until secondary drying is complete and residual solvent is <0.5%.

  • Characterization (Validation Steps):

    • XRPD: Scan the resulting powder. The complete absence of Bragg peaks (a characteristic "halo" pattern) validates successful amorphization[4].

    • DSC: Measure the glass transition temperature (Tg). A single Tg intermediate to the pure amorphous components validates a miscible, single-phase co-amorphous system. Two distinct Tg values indicate phase separation[7].

References

  • Title: Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery Source: Molecular Pharmaceutics - ACS Publications URL
  • Title: A Solubility Comparison of Neutral and Zwitterionic Polymorphs Source: Crystal Growth & Design - ACS Publications URL
  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: Molecular Pharmaceutics - ACS Publications URL
  • Title: BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Source: Drug Development & Delivery URL

Sources

Optimization

Technical Support Center: Preventing Unwanted Decarboxylation of Imidazole-2-Carboxylic Acids

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and robust protocols to address a critical challenge in synthet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and robust protocols to address a critical challenge in synthetic chemistry: the unwanted decarboxylation of imidazole-2-carboxylic acids during chemical reactions. Our goal is to equip you with the mechanistic understanding and practical solutions needed to ensure the integrity of your target molecules.

The Challenge: Inherent Instability of Imidazole-2-Carboxylic Acids

Imidazole-2-carboxylic acids are valuable building blocks in medicinal chemistry, notably as precursors for potent VIM-type metallo-β-lactamase inhibitors.[1] However, their utility is often undermined by a significant chemical instability: they are highly prone to decarboxylation (loss of CO₂), especially when subjected to heat.[2][3] This side reaction leads to the formation of an unsubstituted imidazole, resulting in low yields and purification challenges.[2] Understanding the root cause of this instability is the first step toward preventing it.

Mechanism of Decarboxylation

The decarboxylation of imidazole-2-carboxylic acid is facilitated by the electronic nature of the imidazole ring. The nitrogen atom at the 1-position can be protonated or act as a nucleophile, creating a zwitterionic intermediate. This intermediate readily expels carbon dioxide through an electron-pushing mechanism, forming a stable imidazolium ylide that is quickly protonated to yield the decarboxylated imidazole. Elevated temperatures provide the activation energy needed to drive this process.

For a clearer understanding, the proposed mechanism is illustrated below.

G cluster_0 Decarboxylation Mechanism A Imidazole-2-Carboxylic Acid B Zwitterionic Intermediate (Rate-Limiting Step) A->B Heat (Δ) C Imidazolium Ylide + CO₂ B->C Spontaneous Decarboxylation D Decarboxylated Imidazole C->D Protonation

Caption: Proposed mechanism for thermal decarboxylation.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My reaction yield is very low, and I've isolated the decarboxylated imidazole byproduct. What happened?

A: This is a classic sign of unwanted decarboxylation. The most common cause is excessive heat during the reaction or workup.[2] Imidazole-2-carboxylic acids are thermally labile.[3] Even moderate heating during concentration on a rotary evaporator can trigger CO₂ loss.

Q2: I'm attempting an amide coupling, but the reaction isn't working and I see significant byproduct formation. What's going wrong?

A: Standard amide coupling protocols often require elevated temperatures or highly activating reagents, both of which can promote decarboxylation. The direct condensation of a carboxylic acid and an amine is often inefficient, and the reagents used to activate the acid can inadvertently facilitate the decarboxylation pathway, especially if the reaction is heated.[4][5]

Q3: Are there specific reaction conditions I should avoid?

A: Yes. Avoid:

  • High Temperatures: Strictly maintain low to ambient temperatures throughout your process.[2]

  • Prolonged Reaction Times: Extended reaction times, even at room temperature, can lead to gradual degradation.

  • Strongly Basic or Acidic Conditions during Workup: While the amphoteric nature of the imidazole ring can be exploited for purification, extreme pH at elevated temperatures can accelerate decomposition.

Q4: How should I store my imidazole-2-carboxylic acid starting material?

A: Store the compound in a cool, dark, and dry place. A refrigerator or freezer is ideal.[6] Ensure the container is tightly sealed to protect it from atmospheric moisture. While amides and imides are generally stable, the carboxylic acid itself is more sensitive.[6]

Troubleshooting Guide: Scenario-Based Solutions

This guide provides a systematic approach to diagnosing and solving decarboxylation issues.

Scenario 1: Decarboxylation During Amide Coupling
  • Symptoms: LC-MS or TLC analysis shows consumption of the starting acid but the major product is the decarboxylated imidazole, with little to no desired amide.

  • Potential Causes & Solutions:

    • Cause: The coupling reagent requires high temperatures for activation.

      • Solution: Switch to a coupling reagent system that is highly efficient at low temperatures. The EDC/NHS system is a water-soluble and effective choice for reactions that can be run at room temperature or below.[4][7] HATU is also highly effective but should be used with caution and at low temperatures.[4][5]

    • Cause: The base used for the coupling is too strong or is used in excess, promoting a side reaction.

      • Solution: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) in a stoichiometric amount (typically 2 equivalents).[4] This minimizes side reactions while still facilitating the coupling.

Scenario 2: Decarboxylation During Workup or Purification
  • Symptoms: The reaction appears successful by in-situ monitoring (e.g., LC-MS of the crude mixture), but the final isolated product is primarily the decarboxylated byproduct.

  • Potential Causes & Solutions:

    • Cause: Heating during solvent removal.

      • Solution: Concentrate all solutions at or below room temperature using a rotary evaporator with an efficient vacuum pump.[3][8] If necessary, use a cool water bath.

    • Cause: Thermal stress during column chromatography.

      • Solution: If purification by silica gel chromatography is necessary, perform it quickly. Do not let the compound sit on the column for an extended period. Use a solvent system that provides good separation and a fast elution time.

G cluster_reaction During Reaction cluster_workup During Workup/Purification Start Decarboxylation Observed CheckStep When is byproduct forming? (Reaction vs. Workup) Start->CheckStep ReactionTemp High Temperature? CheckStep->ReactionTemp Reaction WorkupHeat Heating during solvent removal? CheckStep->WorkupHeat Workup ReactionReagent Harsh Reagents? ReactionTemp->ReactionReagent No Sol_Temp Lower Temperature (0°C to RT) ReactionTemp->Sol_Temp Yes Sol_Reagent Use mild coupling agents (e.g., EDC/NHS) ReactionReagent->Sol_Reagent Yes WorkupColumn Prolonged time on silica column? WorkupHeat->WorkupColumn No Sol_Heat Use rotary evaporator at room temperature WorkupHeat->Sol_Heat Yes Sol_Column Perform chromatography quickly WorkupColumn->Sol_Column Yes

Caption: Troubleshooting workflow for decarboxylation.

Preventative Strategies & Recommended Protocols

Proactive measures are key to success. The following protocols are designed to minimize the risk of decarboxylation from the outset.

Comparative Analysis of Amide Coupling Reagents

The choice of coupling reagent is critical. This table summarizes common options, highlighting those suitable for thermally sensitive substrates.

Coupling Reagent/SystemAdditiveBaseTypical SolventTemp (°C)Key Advantages & Cautions
EDC / NHS N-HydroxysuccinimideNone or mild baseDCM, DMF, Water0 - 25Water-soluble byproducts, good for sensitive substrates.[4]
HATU NoneDIPEADMF, DCM0 - 25Highly efficient, fast reactions, but can promote side reactions if not controlled.[4][5]
DCC HOBtNoneDCM, THF0 - 25Insoluble urea byproduct can be filtered off, but DCC is a known allergen.[7]
TiCl₄ NonePyridinePyridine85Effective for some substrates but requires high temperatures, not recommended for this application.[9]
Protocol A: Low-Temperature Amide Coupling using EDC/NHS

This protocol is designed to activate the carboxylic acid and perform the coupling at low temperatures, preserving the integrity of the starting material.

G cluster_workflow Low-Temperature Amide Coupling Workflow Start Dissolve Acid in Anhydrous DMF Cool Cool to 0°C (Ice Bath) Start->Cool AddReagents Add EDC & NHS (Stir 30-60 min) Cool->AddReagents AddAmine Add Amine (1-1.2 equiv.) AddReagents->AddAmine Warm Allow to warm to RT (Stir 2-12 h) AddAmine->Warm Monitor Monitor by LC-MS Warm->Monitor Monitor->Warm Incomplete Workup Aqueous Workup Monitor->Workup Complete

Caption: Experimental workflow for amide coupling.

Step-by-Step Methodology:

  • Preparation: In a flask under an inert atmosphere (e.g., nitrogen), dissolve the imidazole-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C using an ice bath. Add N-Hydroxysuccinimide (NHS, 1.2 equivalents) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

  • Stir: Stir the reaction mixture at 0 °C for 30-60 minutes to form the activated NHS ester.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at room temperature.[4]

  • Purification: Purify the crude product by flash column chromatography if necessary.

By adhering to these low-temperature conditions and selecting appropriate reagents, you can significantly improve the yield and purity of your desired amide products, paving the way for more successful and efficient drug discovery and development efforts.

References

  • Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated Fe3 Cluster under Visible Light Irradiation. (n.d.). Osaka University. Retrieved March 21, 2026, from [Link]

  • Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. (2020). PubMed Central (PMC). Retrieved March 21, 2026, from [Link]

  • Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. (1979). J-STAGE. Retrieved March 21, 2026, from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4572–4575. [Link]

  • Adverse drug reactions. (1998). PubMed Central (PMC). Retrieved March 21, 2026, from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central (PMC). Retrieved March 21, 2026, from [Link]

  • Heller, S. T., & Sarpong, R. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved March 21, 2026, from [Link]

  • Decarboxylation‐Initiated Intermolecular Carbon‐Heteroatom Bond Formation. (2025). ResearchGate. Retrieved March 21, 2026, from [Link]

  • D. A. Onyango, et al. (2009). A Systematic Investigation of Factors Influencing the Decarboxylation of Imidazolium Carboxylates. The Journal of Organic Chemistry, 74(20), 7857–7864. [Link]

  • Finding and Learning about Side Effects (adverse reactions). (2022). FDA. Retrieved March 21, 2026, from [Link]

  • Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. (2021). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. (2017). Organic Letters, 19(6), 1450–1453. [Link]

  • How to Analyze Amide Coupling Reactions — Safety Protocols. (2026). Patsnap Eureka. Retrieved March 21, 2026, from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. Retrieved March 21, 2026, from [Link]

  • Pharmaceutical industry - Drug Development, Regulation, Research. (2026). Britannica. Retrieved March 21, 2026, from [Link]

  • Effect of EWG on groups undergoing decarboxylation. (2020). Chemistry Stack Exchange. Retrieved March 21, 2026, from [Link]

  • Understanding Adverse Drug Reactions: A Complete Guide. (2024). YouTube. Retrieved March 21, 2026, from [Link]

  • Preparation of imidazole-2-carboxylic acids. (1992). Google Patents.
  • Electrochemical Dearomative Dicarboxylation of Heterocycles with Highly Negative Reduction Potentials. (2022). Journal of the American Chemical Society, 144(9), 4057–4065. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? (2015). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved March 21, 2026, from [Link]

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. (2020). RSC Publishing. Retrieved March 21, 2026, from [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. (2022). PubMed. Retrieved March 21, 2026, from [Link]

  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts. Retrieved March 21, 2026, from [Link]

  • Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis. (2013). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. (2020). PubMed Central (PMC). Retrieved March 21, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and practical protocols to navigate the complexities of scaling this synthesis from the bench to pilot-plant production. As your Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to ensure your scale-up process is efficient, safe, and successful.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning and executing the scale-up of 4-Methyl-1H-imidazole-2-carboxylic acid synthesis.

Q1: What are the most viable synthetic routes for scaling up the synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid?

A1: For industrial-scale production, multi-component reactions are often favored for their atom economy.[1] The Debus-Radziszewski imidazole synthesis and its modern variations are highly relevant.[2][3] This approach typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. For 4-Methyl-1H-imidazole-2-carboxylic acid, a plausible route involves reacting pyruvaldehyde (a 1,2-dicarbonyl), glyoxylic acid (the aldehyde component providing the C2-carboxylic acid), and two equivalents of ammonia.

An alternative, though more linear, approach involves the direct carboxylation of 4-methylimidazole with carbon dioxide at elevated pressure and temperature in the presence of a strong base.[4] While potentially atom-economical, this method requires specialized high-pressure equipment, which can be a significant capital investment.

Q2: What are the primary challenges when transitioning from lab-scale to pilot-scale synthesis?

A2: The primary challenges in scaling up this synthesis are:

  • Thermal Management: Imidazole cyclization is often exothermic. Inadequate heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and, most critically, decarboxylation of the final product.[5]

  • Mass Transfer and Mixing: Ensuring homogenous mixing of reactants, especially when dealing with slurries or multiple phases, becomes more difficult at scale. Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to byproduct formation.[6]

  • Reagent Addition and Control: The loss of volatile reagents like ammonia is more pronounced in large, open, or vented batch reactors compared to sealed lab-scale tubes. This can stall the reaction.[7] Utilizing ammonium salts (e.g., ammonium acetate) or employing continuous flow reactors can mitigate this.[6][7]

  • Product Isolation: Methods that work well on a small scale, like chromatography, are often not economically viable for large quantities. The focus must shift to robust crystallization and filtration techniques, which are highly sensitive to pH and solvent choice.[8]

Q3: What are the critical process parameters (CPPs) to monitor and control during the reaction?

A3: Based on the chemistry of imidazole carboxylic acids, the following CPPs are vital:

  • Temperature: This is the most critical parameter. Elevated temperatures significantly increase the rate of the desired cyclization but also exponentially increase the risk of decarboxylation.[5][9] Strict temperature control throughout the reaction and workup is paramount.

  • pH: The reaction pH can influence the cyclization rate. More importantly, during workup, the pH dictates the product's solubility. Careful adjustment to the isoelectric point is necessary to maximize precipitation and yield.[5]

  • Reaction Time: Insufficient reaction time leads to incomplete conversion, while overly long reaction times at elevated temperatures can increase byproduct formation. Reaction progress should be monitored by in-process controls (e.g., HPLC, TLC).[10]

  • Stoichiometry: Precise control over the molar ratios of the reactants is crucial to avoid side reactions stemming from an excess of any single component.

Q4: What are the primary safety concerns associated with this synthesis at scale?

A4: Imidazole itself is classified as corrosive, causing severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[11][12][13] Therefore, handling requires appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and lab coats. All operations should be conducted in a well-ventilated area or fume hood.[11] On a larger scale, the potential for dust explosion exists if handling the product as a dry powder, necessitating measures to control static discharge and prevent dust accumulation.[12] The use of pressurized ammonia or CO2 introduces risks associated with high-pressure systems. A thorough process safety review (e.g., a HAZOP study) is essential before commencing any pilot-scale operations.

Section 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific problems you may encounter during your experiments.

Problem 1: Low Yield or Stalled Reaction

Q: My reaction yield dropped significantly when I increased the batch size from 10g to 1kg. What are the likely causes?

A: A drop in yield upon scale-up is a common issue that can often be traced to several factors. Here is a systematic guide to diagnosing the problem:

  • Incomplete Cyclization: The condensation reaction that forms the imidazole ring releases water.[10] On a larger scale, if this water is not effectively removed (e.g., via a Dean-Stark trap if the solvent allows), it can inhibit the reaction equilibrium. More commonly, the loss of ammonia from a large, heated reactor that is not adequately sealed can lead to a stalled reaction.

    • Solution: Consider using an ammonium salt like ammonium acetate as a stable ammonia source.[6] Alternatively, if using ammonia directly, ensure the reactor is properly sealed or consider running the reaction under moderate pressure to maintain ammonia concentration in the reaction mixture. Continuous plug flow reactors (PFRs) are exceptionally good at handling gaseous reagents at scale.[7]

  • Poor Temperature Control: An inability to efficiently cool the larger reaction mass can lead to runaway temperatures, favoring side reactions over the desired product formation.

    • Solution: Ensure your reactor's cooling system is adequate for the exothermicity of the reaction. Implement controlled, slow addition of one of the reagents to manage the rate of heat generation.

  • Suboptimal pH: The reaction pH can be critical for the condensation steps.

    • Solution: If using a carboxylic acid equivalent, a catalytic amount of acid might be beneficial.[10] Monitor the pH of the reaction mixture and ensure it remains within the optimal range determined during small-scale experiments.

Problem 2: Significant Byproduct Formation

Q: My crude product is highly impure, showing multiple spots on TLC/peaks in HPLC. What are the likely side reactions and how can I minimize them?

A: The primary culprits for impurity in this synthesis are decarboxylation and the formation of alternative heterocyclic structures.

  • Decarboxylation: The most common side reaction for imidazole-2-carboxylic acids is the loss of CO₂ to form 4-methylimidazole.[5] This is almost always caused by excessive heat during the reaction or workup.

    • Solution: Maintain strict temperature control. Use the lowest temperature that allows the reaction to proceed at a reasonable rate. During workup, never concentrate solutions by heating in an open vessel. Use a rotary evaporator under reduced pressure at or near room temperature.[9]

  • Oxazole Formation: In Radziszewski-type syntheses, there is a potential for the formation of oxazole byproducts.[3]

    • Solution: This side reaction can sometimes be suppressed by ensuring a sufficient excess of the ammonia source, which favors the formation of the diimine intermediate required for imidazole synthesis over the pathways leading to oxazoles.

The workflow below can help diagnose the source of byproducts:

G start High Impurity Level (LC-MS / NMR analysis) check_decarboxylation Is 4-methylimidazole the major byproduct? start->check_decarboxylation check_temp Review reaction and workup temperatures check_decarboxylation->check_temp Yes check_other_impurities Are other significant byproducts present? check_decarboxylation->check_other_impurities No reduce_temp Implement stricter temperature control. Use rotary evaporator at low temp. check_temp->reduce_temp review_stoichiometry Review stoichiometry. Consider oxazole formation or starting material impurities. check_other_impurities->review_stoichiometry Yes optimize_reagents Increase ammonia source. Verify purity of starting materials. review_stoichiometry->optimize_reagents

Problem 3: Difficulty in Product Isolation and Purification

Q: I am experiencing significant product loss during workup and crystallization. How can I optimize my isolation procedure?

A: This is a classic challenge with amphoteric molecules like amino acids and imidazole carboxylic acids. The product can be soluble in both acidic and basic aqueous solutions, making isolation tricky.

  • Suboptimal pH for Precipitation: If you are precipitating the product from an aqueous solution, you must adjust the pH to its isoelectric point (pI). At the pI, the molecule has a net-zero charge, and its aqueous solubility is at a minimum. For imidazole carboxylic acids, this is typically in the pH range of 2-6.[5]

    • Solution: Perform a small-scale study to determine the optimal pH for precipitation for your specific compound. Add acid or base dropwise to a solution of your crude product and monitor the amount of precipitate formed at different pH values.

  • Incorrect Choice of Crystallization Solvent:

    • Solution: A good crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For purification, the impurities should either be very soluble or completely insoluble in the chosen solvent system. Common solvents for purifying imidazoles include water, methanol, toluene, or mixtures thereof.[8] An anti-solvent technique, where a solvent in which the product is insoluble is slowly added to a solution of the product, can also be effective.

Problem 4: Product Instability (Decarboxylation)

Q: My isolated white solid product slowly degrades over time, even during storage. How can I improve its stability?

A: The instability of azole-2-carboxylic acids due to decarboxylation is a well-documented issue.[14] Stability is compromised by heat and sometimes by the presence of acid or base.

  • Solution:

    • Drying: Ensure the product is thoroughly dried under vacuum at a low temperature (e.g., <30°C) to remove any residual solvents or acids from the workup.

    • Storage: Store the final product in a cool, dark, and dry environment. For long-term storage, keeping it in a refrigerator or freezer under an inert atmosphere (nitrogen or argon) is recommended.

    • Salt Formation: If the free acid is inherently unstable, consider converting it to a stable salt for storage and handling.

Section 3: Recommended Protocols & Methodologies

Safety Precaution: All experimental procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Scaled-Up Synthesis of 4-Methyl-1H-imidazole-2-carboxylic acid

This protocol is a conceptual, modified Radziszewski synthesis adapted for a 10 L jacketed glass reactor.

Reagents:

  • Pyruvaldehyde (40% solution in water): 1.80 kg (10.0 mol)

  • Glyoxylic acid (50% solution in water): 1.48 kg (10.0 mol)

  • Ammonium Acetate: 3.08 kg (40.0 mol)

  • Methanol: 4.0 L

Procedure:

  • Reactor Setup: Equip a 10 L jacketed reactor with an overhead stirrer, a temperature probe, a condenser, and an addition funnel.

  • Initial Charge: Charge the reactor with ammonium acetate (3.08 kg) and methanol (4.0 L). Begin stirring to form a slurry.

  • Cooling: Cool the reactor contents to 5-10°C using the jacket cooling system.

  • Reagent Premix: In a separate container, carefully premix the pyruvaldehyde solution (1.80 kg) and the glyoxylic acid solution (1.48 kg).

  • Controlled Addition: Slowly add the premixed aldehyde solution to the stirred ammonium acetate slurry in the reactor over 2-3 hours. Maintain the internal temperature below 15°C throughout the addition.

  • Reaction: Once the addition is complete, slowly warm the reaction mixture to 25-30°C and stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by taking samples periodically and analyzing them by HPLC until the starting materials are consumed.

Protocol 2: Purification by pH-Controlled Precipitation and Recrystallization

Procedure:

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) at a temperature not exceeding 30°C to remove the methanol. The result will be a thick aqueous slurry.

  • Dilution: Add deionized water (5 L) to the slurry and stir until most solids are dissolved.

  • pH Adjustment for Precipitation: Cool the mixture to 10-15°C. Slowly add concentrated hydrochloric acid (~37%) to adjust the pH to the predetermined isoelectric point (e.g., pH ~3.5). The product will precipitate as a solid. Constant stirring is essential.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 1 L) to remove inorganic salts.

  • Recrystallization: Transfer the crude solid to a clean reactor. Add a suitable solvent (e.g., a methanol/water mixture). Heat gently (not exceeding 50°C) until the solid dissolves. Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization.

  • Final Filtration and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at <30°C until a constant weight is achieved.

Section 4: Data & Visualization
Table 1: Critical Process Parameters and Recommended Ranges
ParameterStageRecommended RangeRationale
Temperature Reaction10 - 30°CBalances reaction rate with minimizing decarboxylation and side reactions.[5]
Workup/Drying< 30°CPrevents thermal degradation and decarboxylation of the final product.[9]
pH Precipitation2.0 - 6.0 (pI)Maximizes product isolation by minimizing solubility in aqueous media.[5]
Reagent Ratio Reaction~4 eq. Ammonia SourceEnsures complete reaction and can suppress oxazole formation.[3]
Diagrams

G Product Product Decarboxylation Decarboxylation Product->Decarboxylation Side_Product_1 Side_Product_1 Decarboxylation->Side_Product_1 Condensation Condensation Oxazole_Formation Oxazole_Formation Condensation->Oxazole_Formation Side_Product_2 Side_Product_2 Oxazole_Formation->Side_Product_2

Section 5: References
  • Wikipedia. (2023). Debus–Radziszewski imidazole synthesis. Retrieved from [Link]

  • Gadekar, L., et al. (2025). Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (This appears to be a future-dated, likely hypothetical article from the search results, but the challenges mentioned are valid).

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. Retrieved from [Link]

  • Wang, Z. (2009). Radziszewskis Imidazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

  • Varghese, M. K. (n.d.). Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. Retrieved from [Link]

  • Bielawski, M., et al. (2009). A Modular Synthesis of Highly Substituted Imidazolium Salts. Organic Letters, 11(3), 513-515. Retrieved from [Link]

  • Sonar, J., et al. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • de la Torre, J. C., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 30(18), 4567. Retrieved from [Link]

  • Yet, L. (2018). Synthesis of 4-Methylimidazole-2-Carboxylic Acid. Journal of Heterocyclic Chemistry, 55(11). Retrieved from [Link]

  • Kumar, S., et al. (2017). A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. RSC Advances, 7(1), 263-267. Retrieved from [Link]

  • Reddy, K. S., et al. (2021). An efficient green protocol for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in the presence of ZSM-11 zeolite as a reusable catalyst. RSC Advances, 11(1), 123-130. Retrieved from [Link]

  • Zenodo. (2024). Synthesis and Reactions of Imidazole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying imidazoles and imidazol-based agents by crystallisation. Retrieved from

  • Reynolds, A., et al. (2004). Synthesis of Substituted Imidazoles via Organocatalysis. Organic Letters, 6(5), 791-794. Retrieved from [Link]

  • Takahashi, K., & Mitsuhashi, K. (1980). Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan, 53(2), 557-558. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • Le, D. N., & Pace, J. L. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters, 12(20), 4536-4539. Retrieved from [Link]

  • Grasa, G. A., et al. (2009). A Systematic Investigation of Factors Influencing the Decarboxylation of Imidazolium Carboxylates. The Journal of Organic Chemistry, 74(20), 7843-7851. Retrieved from [Link]

  • Watson, D. A., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • Tamaki, S., et al. (2024). Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole-Coordinated Fe3 Cluster under Visible Light Irradiation. Chemistry – A European Journal, 30(69), e202402705. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of imidazole-2-carboxylic acids. Retrieved from

  • May, S. A., et al. (2012). Rapid Development and Scale-Up of a 1H-4-Substituted Imidazole Intermediate Enabled by Chemistry in Continuous Plug Flow Reactors. Organic Process Research & Development, 16(5), 831-848. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 4-Methyl vs. 4-Unsubstituted Imidazole-2-Carboxylic Acid in Metallo-β-Lactamase Inhibition

As drug development professionals targeting antimicrobial resistance, we frequently encounter the challenge of neutralizing Metallo-β-Lactamases (MBLs)—zinc-dependent enzymes that hydrolyze "last-resort" carbapenem antib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals targeting antimicrobial resistance, we frequently encounter the challenge of neutralizing Metallo-β-Lactamases (MBLs)—zinc-dependent enzymes that hydrolyze "last-resort" carbapenem antibiotics. Among the most promising competitive inhibitors are derivatives of 1H-imidazole-2-carboxylic acid (ICA).

This guide provides an in-depth comparative analysis of the 4-unsubstituted versus the 4-methyl substituted imidazole-2-carboxylic acid scaffolds. By examining the causality behind their structural mechanics and providing self-validating experimental workflows, this guide will equip your team to optimize MBL inhibitor pipelines effectively.

Structural & Mechanistic Causality: Why the 4-Methyl Group Matters

To understand the bioactivity difference between these two scaffolds, we must analyze the active site of Class B1 MBLs (such as VIM-2 and NDM-1). The core pharmacophore—the imidazole-2-carboxylate moiety—acts as a bidentate chelator. The N3 nitrogen and the C2-carboxylate oxygen coordinate directly with the catalytic Zn1 and Zn2 ions, while the carboxylate also forms a critical electrostatic salt bridge with the conserved Arg228 residue ()[1].

However, the 4-unsubstituted ICA is essentially a flat, rigid anchor. While it binds the zinc ions, it fails to engage the flexible hydrophobic loops (e.g., the L3 loop in VIM-2) that flank the active site. This results in rapid off-rates and weak overall inhibition.

Introducing a 4-methyl substitution fundamentally alters the molecule's bioactivity through two causal mechanisms:

  • Electronic Enrichment: The electron-donating nature of the methyl group slightly increases the pKa of the imidazole ring, enhancing the nucleophilicity of the N3 atom and strengthening the coordinate covalent bond with the zinc ions.

  • Steric Pre-organization: The 4-methyl group acts as a steric bumper. When the imidazole is further functionalized at the N1 position (e.g., with alkyl or aryl groups), the 4-methyl group restricts the torsional rotation of the N1-substituent. This conformational locking forces the N1-appendage to project directly into the hydrophobic L3 loop, drastically increasing binding affinity and residence time ()[1].

Mechanism ICA 1H-Imidazole-2-Carboxylate (Core Scaffold) Zn Catalytic Zn1/Zn2 (MBL Active Site) ICA->Zn Bidentate Chelation Arg Arg228 Residue ICA->Arg Electrostatic Bond Methyl 4-Methyl Substitution ICA->Methyl Structural Modification Loop Flexible Active Site Loops (Hydrophobic Engagement) Methyl->Loop Steric/Hydrophobic Anchor

Mechanistic binding pathway of 4-methyl-imidazole-2-carboxylic acid to VIM-2 MBL.

Comparative Bioactivity Profile

The theoretical advantages of the 4-methyl substitution translate directly into measurable in vitro and in vivo performance. The table below summarizes the quantitative bioactivity data, demonstrating how the transition from an unsubstituted core to a 4-methyl core—and eventually to a fully elaborated N1-substituted derivative—impacts enzyme inhibition and whole-cell antibiotic synergy.

Compound Core / DerivativeSubstitution PatternVIM-2 IC₅₀ (μM)NDM-1 IC₅₀ (μM)Meropenem Synergy (Fold MIC Reduction)
1H-imidazole-2-carboxylic acid 4-Unsubstituted> 50.0> 100.0None (1x)
4-methyl-1H-imidazole-2-carboxylic acid 4-Methyl~ 15.2> 50.02x
1-(but-3-en-1-yl)-4-methyl-1H-imidazole-2-carboxylic acid 1-Alkyl, 4-Methyl0.1845.032x

Data synthesized from structural optimization studies of VIM-type MBL inhibitors ()[2].

Data Interpretation: The unsubstituted acid is virtually inactive in whole-cell assays because its weak target affinity cannot overcome the competitive displacement by high concentrations of native carbapenem substrates. The addition of the 4-methyl group lowers the IC₅₀ into the low micromolar range. When leveraged as a scaffold for N1-alkylation (e.g., the 1-(but-3-en-1-yl) derivative), the 4-methyl group's steric directing effect yields sub-micromolar potency (0.18 μM) and a profound 32-fold rescue of meropenem efficacy in resistant Pseudomonas aeruginosa strains.

Self-Validating Experimental Protocols

To objectively evaluate these compounds in your own laboratory, you must utilize self-validating assay systems. A common pitfall in MBL inhibitor discovery is the identification of "pan-assay interference compounds" (PAINS) that non-specifically strip zinc from the buffer rather than binding the enzyme pocket. The following step-by-step methodologies are designed with built-in causality checks to prevent false positives.

Protocol A: Spectrophotometric Enzyme Inhibition & Zn-Complementation

This assay measures the IC₅₀ against purified VIM-2, utilizing a zinc-complementation step to self-validate the mechanism of action.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 μM ZnSO₄, 0.01% Triton X-100). The inclusion of Triton X-100 prevents compound aggregation, a common cause of false-positive inhibition.

  • Enzyme & Inhibitor Incubation: Dilute purified VIM-2 enzyme to a final concentration of 1 nM. Add the imidazole-2-carboxylic acid derivatives (4-methyl vs. unsubstituted) in a 10-point dose-response series (0.01 μM to 100 μM). Incubate at 25°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 μM of nitrocefin (a chromogenic cephalosporin).

  • Kinetic Measurement: Monitor the hydrolysis of nitrocefin by measuring absorbance at 482 nm continuously for 10 minutes using a microplate reader. Calculate the initial velocity (v₀) to determine the IC₅₀.

  • Self-Validation (Zn-Complementation): For compounds showing IC₅₀ < 5 μM, repeat the assay using a buffer supplemented with 500 μM ZnSO₄ .

    • Causality Check: If the compound is a non-specific bulk zinc chelator, the excess zinc will completely abolish its inhibitory activity. True active-site inhibitors (like the optimized 4-methyl derivatives) will retain their potency, validating their structural fit within the enzyme pocket.

Protocol B: MIC Checkerboard Synergy Assay

Enzyme inhibition does not guarantee bacterial cell penetration. This assay self-validates the compound's ability to cross the Gram-negative outer membrane and rescue antibiotic activity.

  • Inoculum Preparation: Grow VIM-2 producing clinical isolates of P. aeruginosa or engineered E. coli to the exponential phase. Adjust to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Matrix Setup: In a 96-well plate, create a two-dimensional gradient. Dispense serial 2-fold dilutions of Meropenem along the x-axis and the imidazole inhibitor along the y-axis.

  • Incubation: Add the bacterial inoculum to all wells (final volume 200 μL). Incubate at 37°C for 18-20 hours.

  • Analysis & FICI Calculation: Determine the Minimum Inhibitory Concentration (MIC) for wells with no visible growth. Calculate the Fractional Inhibitory Concentration Index (FICI):

    • FICI = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone)

    • Causality Check: An FICI ≤ 0.5 self-validates true synergy. The 4-unsubstituted core typically yields an FICI > 1.0 (indifferent), while optimized 4-methyl derivatives yield FICI values around 0.1, proving that the structural modification successfully confers both target affinity and cellular permeability.

Protocol Step1 1. Compound Synthesis & Purification (>95% Purity via HPLC) Step2 2. Spectrophotometric Enzyme Assay (Nitrocefin Hydrolysis at 482 nm) Step1->Step2 Step3 3. Zn-Complementation Validation (Exclude Non-Specific Chelators) Step2->Step3 Select IC50 < 5 μM Step4 4. MIC Checkerboard Synergy (Meropenem Rescue in E. coli) Step3->Step4 Validated Hits

Self-validating experimental workflow for evaluating imidazole-2-carboxylate MBL inhibitors.

Conclusion

For drug development professionals engineering the next generation of MBL inhibitors, the unsubstituted 1H-imidazole-2-carboxylic acid serves merely as a starting fragment. The strategic addition of a 4-methyl group is a critical inflection point in the optimization trajectory. By increasing the nucleophilicity of the chelating nitrogen and acting as a steric director for N1-substituents, the 4-methyl modification directly causes a transition from weak, non-specific binding to potent, loop-engaging inhibition.

References

  • Yan, Y.H., Li, W., Chen, W., et al. "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-beta-lactamase inhibitors." European Journal of Medicinal Chemistry, Volume 228, 2022, 113965. URL:[Link]

  • Protein Data Bank (PDB) Entry 7DYZ. "Crystal structure of VIM-2 MBL in complex with 1-(but-3-en-1-yl)-4-methyl-1H-imidazole-2-carboxylic acid." RCSB PDB, 2022. URL:[Link]

  • Chen, Z., et al. "Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding." Journal of Medicinal Chemistry, ACS Publications, 2023. URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Analysis of 1-Position Substituted Imidazole-2-Carboxylic Acids: A Comparative Guide to Metallo-β-Lactamase Inhibitor Scaffolds

Executive Summary The rapid proliferation of Metallo-β-lactamases (MBLs) in Gram-negative bacteria has severely compromised the efficacy of "last-resort" carbapenem antibiotics. Because MBLs utilize active-site zinc ions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of Metallo-β-lactamases (MBLs) in Gram-negative bacteria has severely compromised the efficacy of "last-resort" carbapenem antibiotics. Because MBLs utilize active-site zinc ions to hydrolyze the β-lactam ring, developing robust metal-binding pharmacophores (MBPs) is a critical objective in modern drug discovery.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 1-substituted 1H-imidazole-2-carboxylic acids (ImCs) , evaluating their performance as VIM-type MBL inhibitors. To provide a comprehensive benchmark for drug development professionals, we objectively compare the ImC scaffold against emerging alternatives, including 2-Aminothiazole-4-carboxylic acids (AtCs) and Indole-2-carboxylates (InCs) , supported by quantitative data and self-validating experimental workflows.

Mechanistic Rationale: The Role of the 1-Position Substitution

The 1H-imidazole-2-carboxylic acid core is a highly polar, ionizable planar ring[1]. The carboxylate group at C2 and the nitrogen at N3 act as a bidentate ligand, chelating the zinc ions (Zn1 and Zn2) in the active site of MBLs[2]. However, the core alone lacks sufficient binding affinity and broad-spectrum efficacy.

The causality behind optimizing the 1-position (N1) lies in active-site thermodynamics and steric geometry. By substituting the N1 position with hydrophobic or bulky aromatic groups (e.g., biphenyl or substituted benzyl rings), researchers can exploit the flexible L65/V67 loops present in VIM-type MBLs ()[3]. This N1-substitution drives two critical effects:

  • Entropic Gain: The hydrophobic tail displaces organized, high-energy water molecules from the active site, significantly increasing the binding entropy and overall ligand efficiency[2].

  • Steric Exclusion: The optimized tail physically blocks the entry trajectory of bulky β-lactam antibiotics (like meropenem) into the catalytic pocket, preventing hydrolysis[3].

MBL_Mechanism A Carbapenem (Meropenem) B MBL Active Site (Zn1/Zn2 Ions) A->B Binds C Antibiotic Hydrolysis B->C Cleaves Ring D 1-Substituted ImC Scaffold E Zn Chelation & Loop Engagement D->E N1-Tail Drives E->B Blocks Site F Enzyme Inhibition (Efficacy Restored) E->F Prevents

Fig 1. Mechanistic pathway of MBL inhibition by 1-substituted imidazole-2-carboxylates.

Head-to-Head Scaffold Comparison

While 1-substituted ImCs demonstrate exceptional potency against specific MBL subclasses, structural limitations exist. For instance, crystallographic analyses reveal that ImCs effectively coordinate with active-site zinc and the Arg228 anchor residue, but they often fail to interact with Asp120—a residue crucial for broad-spectrum binding across B1, B2, and B3 MBLs[2].

Below is an objective comparison of the ImC scaffold against AtC and InC alternatives:

Scaffold ClassCore StructurePrimary Target MBLsPeak IC₅₀ (µM)Meropenem Synergy (MIC Reduction)Key Mechanistic Interactions
ImCs (1-Substituted Imidazole-2-carboxylates)Imidazole ring + C2-COOHVIM-2, VIM-50.018≥ 16-foldZn1/Zn2 chelation, Arg228 contact, L65 loop engagement
AtCs (2-Aminothiazole-4-carboxylates)Thiazole ring + C4-COOHB1, B2, B3 (Broad)0.75 - 9.72SynergisticZn1/Zn2 chelation, Arg228 contact, Asp120 H-bonding
InCs (Indole-2-carboxylates)Indole bicyclic + C2-COOHNDM-1< 1.0SynergisticZn chelation, broad hydrophobic pocket filling

Strategic Takeaway: If the therapeutic goal is targeted eradication of VIM-mediated Pseudomonas aeruginosa infections, the ImC scaffold is superior due to its sub-nanomolar IC₅₀ (0.018 µM)[4]. However, if a pan-MBL inhibitor is required, the AtC scaffold is preferable, as its geometry mimics the carbapenem hydrolysate, allowing it to form additional hydrogen bonds with Asp120 to achieve broad-spectrum inhibition[2].

Self-Validating Experimental Protocols

To rigorously evaluate the SAR of these scaffolds, the following self-validating workflows must be employed.

Protocol A: High-Throughput Enzyme Kinetics (IC₅₀ Determination)

Purpose: Quantify the direct inhibitory potency of the synthesized scaffolds against purified MBLs. Causality: Nitrocefin is utilized as the reporter substrate because its hydrolysis by MBLs triggers a rapid colorimetric shift (yellow to red, measured at 482 nm), allowing for highly sensitive, real-time kinetic tracking.

  • Enzyme Preparation: Dilute purified MBLs (e.g., VIM-2, NDM-1) in assay buffer (50 mM HEPES, 50 µM ZnSO₄, pH 7.5).

  • Compound Incubation: Add the 1-substituted ImC derivatives (ranging from 0.001 to 100 µM) to the enzyme solution and incubate for 15 minutes at 25°C.

  • Substrate Addition: Inject 50 µM Nitrocefin into all wells to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 482 nm continuously for 10 minutes using a microplate reader.

  • System Self-Validation:

    • Positive Control: Include a well treated with 10 mM EDTA. Because MBLs are strictly zinc-dependent, EDTA will chelate all zinc and completely halt hydrolysis. If a test compound shows "inhibition" but the EDTA control fails, the assay buffer is compromised.

    • Selectivity Control: Run a parallel assay using a Serine-β-lactamase (e.g., KPC-2). True ImC inhibitors should show no activity here, validating their metallo-specific mechanism.

Protocol B: Checkerboard MIC Synergy Assay

Purpose: Verify that the cell-free enzyme inhibition translates to actual bacterial cell wall penetration and antibiotic rescue. Causality: An inhibitor is clinically useless if it cannot cross the Gram-negative outer membrane. This assay tests the ImC compound in live E. coli or P. aeruginosa expressing VIM-2 alongside Meropenem.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Matrix Plating: In a 96-well plate, create a two-dimensional gradient: Meropenem concentrations horizontally and ImC inhibitor concentrations vertically.

  • Incubation: Incubate for 18-24 hours at 37°C.

  • System Self-Validation (FIC Index): Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC = (MIC of Meropenem in combination / MIC of Meropenem alone) + (MIC of Inhibitor in combination / MIC of Inhibitor alone). An FIC index ≤ 0.5 mathematically proves true synergy, validating that the inhibitor is actively rescuing the antibiotic rather than exerting off-target, independent cytotoxicity[4].

Workflow A Compound Library (ImC, AtC, InC) B Enzyme Kinetics (Nitrocefin Assay) A->B C IC50 Determination (< 0.1 µM Target) B->C Self-Validation: EDTA Control D Checkerboard MIC (Meropenem Synergy) C->D Hit Progression E Lead Selection & In Vivo Profiling D->E FIC Index ≤ 0.5

Fig 2. Self-validating experimental workflow for evaluating MBL inhibitor scaffolds.

Conclusion

The SAR analysis of 1-position substituted imidazole-2-carboxylic acids reveals them to be highly potent, rationally designed inhibitors of VIM-type metallo-β-lactamases. By carefully engineering the N1-substituent to engage with the L65/V67 flexible loops, researchers can achieve exceptional IC₅₀ values (down to 0.018 µM) and restore carbapenem efficacy[3]. However, when broad-spectrum activity across multiple Ambler subclasses is required, scaffold hopping to AtCs (which engage Asp120) represents a necessary strategic pivot[2].

References

  • Yan, Y.-H., Li, W., Chen, W., Li, C., Zhu, K.-R., Deng, J., Dai, Q.-Q., Yang, L.-L., Wang, Z., & Li, G.-B. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry, 228, 113965. URL: [Link]

  • Wang, Z., et al. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. ACS Infectious Diseases. URL: [Link]

  • MDPI Pharmaceuticals (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. URL: [Link](Representative source for Imidazole core properties)

Sources

Validation

A Comparative Guide to the In Vivo Efficacy and Pharmacokinetics of Imidazole-2-Carboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the imidazole scaffold stands out as a privileged structure, demonstrating a remarkable versatility across a spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the imidazole scaffold stands out as a privileged structure, demonstrating a remarkable versatility across a spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders.[1] This guide provides a comparative analysis of the in vivo efficacy and pharmacokinetic profiles of substituted imidazole-2-carboxylic acid analogs, moving beyond simple data tabulation to offer insights into the causal relationships between chemical structure and biological activity. As senior application scientists, our goal is to equip you with the technical understanding and field-proven insights necessary to advance your own research and development programs.

The Imidazole-2-Carboxylic Acid Core: A Promising Pharmacophore

The 1H-imidazole-2-carboxylic acid moiety has emerged as a key pharmacophore in the design of various therapeutic agents. Its ability to coordinate with metal ions and form crucial hydrogen bond interactions makes it a versatile anchor for engaging with biological targets.[2][3] Structure-activity relationship (SAR) studies have consistently shown that substitutions on the imidazole ring and at the 1-position can significantly modulate the potency, selectivity, and pharmacokinetic properties of these compounds.[2][4]

Comparative In Vivo Efficacy and Pharmacokinetics: Case Studies

While a direct head-to-head in vivo comparison of a wide array of 4-Methyl-1H-imidazole-2-carboxylic acid analogs is not extensively documented in a single study, we can draw valuable comparative insights from several well-characterized derivatives of the broader imidazole-2-carboxylic acid class.

Case Study 1: A Potent Metallo-β-Lactamase Inhibitor

In the fight against antibiotic resistance, researchers have developed 1H-imidazole-2-carboxylic acid derivatives as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to carbapenem antibiotics.[2] One particularly promising analog, Compound 55 , demonstrated a favorable pharmacokinetic and safety profile in vivo, highlighting its potential for clinical development.[2]

Table 1: Pharmacokinetic Parameters of Compound 55 in Rats

ParameterValue
Route of AdministrationIntravenous
Dose10 mg/kg
Half-life (t1/2)1.5 h
Clearance (CL)25.3 mL/min/kg
Volume of Distribution (Vd)3.1 L/kg
Bioavailability (F%)Not Reported

Data synthesized from information presented in the referenced study.[2]

The in vivo efficacy of Compound 55 was demonstrated in a murine infection model, where it acted synergistically with meropenem to combat infections caused by MBL-producing Pseudomonas aeruginosa.[2] This case underscores the potential of imidazole-2-carboxylic acid derivatives in addressing critical unmet needs in infectious diseases.

Case Study 2: Modulators of Insulin-Degrading Enzyme

In the context of metabolic diseases and neurodegenerative disorders, imidazole-derived compounds have been investigated as inhibitors of insulin-degrading enzyme (IDE). Two such compounds, Compound 44 and Compound 46 , underwent in vivo pharmacokinetic evaluation, providing valuable data on their disposition in biological systems.[4][5][6]

Table 2: Comparative Pharmacokinetic Parameters of IDE Inhibitors

CompoundRoute of AdministrationHalf-life (t1/2)Clearance (CL)Volume of Distribution (Vd)
Compound 44 Intravenous2.1 h35 mL/min/kg5.9 L/kg
Compound 46 Intravenous1.8 h42 mL/min/kg6.8 L/kg

Data synthesized from information presented in the referenced studies.[4][5][6]

These studies highlight how structural modifications can influence the pharmacokinetic profile of imidazole-based compounds, a critical consideration in the optimization of drug candidates.

Experimental Protocols: A Guide to In Vivo Evaluation

To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for assessing the in vivo efficacy and pharmacokinetics of novel 4-Methyl-1H-imidazole-2-carboxylic acid analogs.

In Vivo Efficacy Assessment in an Oncology Xenograft Model

This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of a test compound in a murine xenograft model.

Experimental Workflow: Oncology Xenograft Study

G cluster_0 Pre-Study cluster_1 Study Initiation cluster_2 Treatment & Monitoring cluster_3 Study Termination & Analysis A Cell Line Selection & Culture C Tumor Cell Implantation A->C B Animal Acclimatization B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F Compound Administration E->F G Tumor Volume Measurement F->G H Body Weight Monitoring F->H I Tumor Excision & Weight Measurement G->I H->I J Tissue Collection for Biomarker Analysis I->J K Data Analysis & Reporting J->K

Caption: Workflow for an in vivo oncology xenograft study.

Step-by-Step Methodology:

  • Cell Line and Animal Model Selection: Choose a human cancer cell line (e.g., MDA-MB-231 for breast cancer) and an appropriate immunodeficient mouse strain (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test analog and vehicle control according to the planned dosing schedule (e.g., daily intraperitoneal injections).

  • Efficacy Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Analyze the data to determine the extent of tumor growth inhibition.

Pharmacokinetic Study in Rodents

This protocol provides a framework for determining the key pharmacokinetic parameters of a novel compound.

Experimental Workflow: Pharmacokinetic Study

G cluster_0 Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis A Compound Administration (IV & PO) B Serial Blood Sampling A->B C Plasma Isolation B->C D Bioanalytical Method (LC-MS/MS) C->D E Pharmacokinetic Modeling D->E F Parameter Calculation (t1/2, CL, Vd, F) E->F

Caption: Workflow for a typical rodent pharmacokinetic study.

Step-by-Step Methodology:

  • Animal Model: Use cannulated rats (e.g., Sprague-Dawley) to facilitate serial blood sampling.

  • Compound Administration: Administer the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to model the plasma concentration-time data and calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Signaling Pathways and Mechanism of Action

The therapeutic effects of imidazole-based compounds often stem from their interaction with specific signaling pathways. For instance, in oncology, imidazole derivatives have been shown to target key kinases involved in cell proliferation and survival.

Signaling Pathway: A Generic Kinase Inhibition Model

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Downstream Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Ligand Growth Factor Ligand->Receptor Inhibitor Imidazole Analog Inhibitor->Receptor

Caption: Generalized signaling pathway showing kinase inhibition.

Understanding the specific molecular targets and downstream effects of novel 4-Methyl-1H-imidazole-2-carboxylic acid analogs is crucial for their rational design and clinical development.

Conclusion and Future Directions

The imidazole-2-carboxylic acid scaffold represents a fertile ground for the discovery of novel therapeutics. The case studies presented here demonstrate that strategic modifications to this core can yield compounds with promising in vivo efficacy and drug-like pharmacokinetic properties. Future research should focus on a more systematic in vivo evaluation of a broader range of 4-Methyl-1H-imidazole-2-carboxylic acid analogs to establish a comprehensive structure-activity and structure-property relationship. Such studies will be instrumental in guiding the development of the next generation of imidazole-based medicines.

References

  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4325277/]
  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/34763944/]
  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. [URL: https://www.researchgate.net/publication/363531853_Design_Synthesis_and_Biological_Evaluation_of_New_1H-Imidazole-2-Carboxylic_Acid_Derivatives_as_Metallo-b-Lactamase_Inhibitors]
  • Recent development of imidazole derivatives as potential anticancer agents. [URL: https://www.degruyter.com/document/doi/10.1515/psr-2021-0041/html]
  • Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. [URL: https://pubmed.ncbi.nlm.nih.gov/25489670/]
  • A Review on “Imidazoles”: Their Chemistry and Pharmacological Potentials. [URL: https://sphinxsai.com/2011/vol3-1/pharm/PHARM_vol3-1_sp-11/PHARM_272-288.pdf]
  • Derivatives of imidazole. III. Synthesis and pharmacological activities of nitriles, amides, and carboxylic acid derivatives of imidazo[1,2-a]pyridine. [URL: https://pubs.acs.org/doi/abs/10.1021/jm991035g]
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8296347/]
  • Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/jm501923s]
  • Imidazoles as potential anticancer agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058364/]
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [URL: https://www.mdpi.com/2673-4110/3/3/43]
  • Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme. [URL: https://www.researchgate.net/publication/272180026_Structure-activity_relationships_of_Imidazole-derived_2-N-carbamoylmethyl-alkylaminoacetic_acids_dual_binders_of_human_Insulin-Degrading_Enzyme]
  • anticancer studies of novel 2-iodo -4-hydroxymethyl -1, 5 - diphenyl substituted-1-h-imidazole derivatives. [URL: https://www.ejbps.com/ejbps/abstract_id/2798]
  • Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. [URL: https://www.researchgate.
  • An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955986/]
  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9816045/]
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [URL: https://www.mdpi.com/1420-3049/26/14/4206]
  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. [URL: https://www.researchgate.
  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity. [URL: https://ideaexchange.uakron.edu/honors_research_projects/198]
  • Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. [URL: https://www.pharmainfo.

Sources

Comparative

A Comparative Guide to Benchmarking the Antibacterial Synergy of 4-Methyl-1H-imidazole-2-carboxylic acid with Meropenem

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of synergistic drug combinations to rejuvenate existing antibiotic arsenals is paramount. This guide provides an in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In an era where antimicrobial resistance poses a significant threat to global health, the exploration of synergistic drug combinations to rejuvenate existing antibiotic arsenals is paramount. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously evaluate the potential synergy between 4-Methyl-1H-imidazole-2-carboxylic acid and meropenem, a broad-spectrum carbapenem antibiotic. We will delve into the mechanistic rationale, present detailed experimental protocols for robust benchmarking, and offer insights into the interpretation of the resulting data.

Introduction: The Rationale for Synergy

Meropenem, a stalwart in the carbapenem class, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[2][3] However, the emergence of resistance, primarily through the production of carbapenem-hydrolyzing enzymes called β-lactamases (including metallo-β-lactamases), has compromised its efficacy.[1][4][5]

This is where strategic combination therapy comes into play. The hypothesis underpinning this guide is that 4-Methyl-1H-imidazole-2-carboxylic acid may act as a potentiator, enhancing the antibacterial activity of meropenem. Imidazole derivatives are a well-established class of compounds known for their diverse biological activities, including the inhibition of various enzymes.[6][7][8][9] It is plausible that 4-Methyl-1H-imidazole-2-carboxylic acid could function as a β-lactamase inhibitor. By neutralizing these resistance-conferring enzymes, it would protect meropenem from degradation, allowing the carbapenem to effectively reach its PBP targets and exert its antibacterial action.[10]

This guide will outline the necessary experimental workflows to test this hypothesis and quantify the extent of any synergistic interaction.

Compound Profiles
  • Meropenem : A broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria.[3] It is particularly valued for its stability against many β-lactamases.[1][2] However, its effectiveness is threatened by the rise of carbapenemase-producing bacteria.[4][5]

  • 4-Methyl-1H-imidazole-2-carboxylic acid : A heterocyclic organic compound.[11][12] While its intrinsic antibacterial activity may be limited, its structural resemblance to other known enzyme inhibitors suggests a potential role as an adjuvant in combination therapy.[9][10] Several imidazole derivatives have been investigated for their antimicrobial properties.[13][14]

Experimental Benchmarking of Synergy

To comprehensively assess the synergistic potential of this drug combination, a two-tiered approach is recommended: a static concentration assessment using the checkerboard assay, followed by a dynamic time-dependent evaluation with a time-kill assay.

The checkerboard assay is a robust method to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.[15][16]

Objective: To determine if 4-Methyl-1H-imidazole-2-carboxylic acid reduces the Minimum Inhibitory Concentration (MIC) of meropenem against a target bacterial strain, and to calculate the FICI to classify the interaction.

Experimental Protocol:

  • Strain Selection and Inoculum Preparation:

    • Select a clinically relevant bacterial strain, preferably one with known meropenem resistance mechanisms (e.g., a carbapenemase-producing Klebsiella pneumoniae or Pseudomonas aeruginosa).

    • Culture the strain overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

    • Dilute this suspension to achieve the final desired inoculum density in the microtiter plate (typically 5 x 10⁵ CFU/mL).

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of both meropenem and 4-Methyl-1H-imidazole-2-carboxylic acid in an appropriate solvent.

    • Perform serial two-fold dilutions of meropenem along the columns of a 96-well microtiter plate and serial two-fold dilutions of 4-Methyl-1H-imidazole-2-carboxylic acid along the rows.[15][17] This creates a matrix of varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include appropriate controls: wells with only meropenem, wells with only 4-Methyl-1H-imidazole-2-carboxylic acid, and a growth control well with no antimicrobial agents.

    • Incubate the plate at 37°C for 18-24 hours.[18]

  • Data Analysis and FICI Calculation:

    • After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

    • Calculate the FICI using the following formula:[19][20]

      FICI = FIC of Meropenem + FIC of 4-Methyl-1H-imidazole-2-carboxylic acid

      Where:

      • FIC of Meropenem = (MIC of Meropenem in combination) / (MIC of Meropenem alone)

      • FIC of 4-Methyl-1H-imidazole-2-carboxylic acid = (MIC of 4-Methyl-1H-imidazole-2-carboxylic acid in combination) / (MIC of 4-Methyl-1H-imidazole-2-carboxylic acid alone)

Interpretation of FICI Values: [19][21]

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

A synergistic interaction is indicated when the combined effect of the two drugs is significantly greater than the sum of their individual effects.[19][21]

Hypothetical Data from a Checkerboard Assay:

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICIInterpretation
Meropenem1620.1250.375Synergy
4-Methyl-1H-imidazole-2-carboxylic acid128320.250

Time-kill assays provide a dynamic picture of the antimicrobial interaction, revealing the rate and extent of bacterial killing over time.[22]

Objective: To evaluate the bactericidal activity of the combination of meropenem and 4-Methyl-1H-imidazole-2-carboxylic acid over a 24-hour period.

Experimental Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in a larger volume of broth (e.g., 10-20 mL) as described for the checkerboard assay.

  • Experimental Setup:

    • Set up several flasks containing the bacterial inoculum.

    • Add the antimicrobial agents at specific concentrations (typically sub-inhibitory concentrations, such as 0.25x or 0.5x the MIC, determined from the checkerboard assay) to different flasks:

      • Growth Control (no drug)

      • Meropenem alone

      • 4-Methyl-1H-imidazole-2-carboxylic acid alone

      • Meropenem + 4-Methyl-1H-imidazole-2-carboxylic acid in combination

  • Sampling and Viable Cell Counting:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL against time for each experimental condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[23][24]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[22][23]

Visualizing Workflows and Mechanisms

To better conceptualize the experimental process and the underlying hypothesis, the following diagrams are provided.

Synergy_Workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Synergy Assays cluster_analysis Phase 3: Data Analysis cluster_interpretation Phase 4: Interpretation Strain Select & Culture Bacterial Strain Inoculum Prepare Standardized Inoculum (0.5 McFarland) Strain->Inoculum Checkerboard Checkerboard Assay (96-well plate) Inoculum->Checkerboard TimeKill Time-Kill Assay (Flask Cultures) Inoculum->TimeKill Drugs Prepare Stock Solutions (Meropenem & Imidazole Acid) Drugs->Checkerboard Drugs->TimeKill MIC Determine MICs (Alone & Combination) Checkerboard->MIC CFU Count CFU/mL at Time Points TimeKill->CFU FICI Calculate FICI MIC->FICI Classify Classify Interaction (Synergy, Additive, etc.) FICI->Classify Plot Plot Time-Kill Curves CFU->Plot Plot->Classify Bactericidal Assess Bactericidal Activity Plot->Bactericidal

Caption: Experimental workflow for assessing antibacterial synergy.

Mechanism_of_Action cluster_bacterium Resistant Bacterium BetaLactamase β-Lactamase (Resistance Enzyme) PBP Penicillin-Binding Protein (PBP) (Cell Wall Synthesis) Inactivation Inactivation BetaLactamase->Inactivation CellDeath Cell Wall Synthesis Blocked -> Cell Death PBP->CellDeath Meropenem Meropenem Meropenem->BetaLactamase Degradation Meropenem->PBP Binding ImidazoleAcid 4-Methyl-1H-imidazole- 2-carboxylic acid ImidazoleAcid->BetaLactamase Inhibition Inhibition Inhibition

Caption: Proposed mechanism of synergistic action.

Conclusion and Future Directions

The methodologies outlined in this guide provide a comprehensive framework for benchmarking the synergistic potential of 4-Methyl-1H-imidazole-2-carboxylic acid in combination with meropenem. A definitive finding of synergy, characterized by a FICI of ≤ 0.5 and a ≥ 2-log10 reduction in bacterial viability in time-kill assays, would provide a strong rationale for further investigation.

Subsequent research should focus on elucidating the precise mechanism of action, potentially through enzymatic assays to confirm the inhibition of specific β-lactamases. Furthermore, evaluating the combination against a broader panel of clinically relevant, drug-resistant isolates would be crucial to understanding its potential spectrum of activity. Ultimately, promising in vitro results would pave the way for in vivo studies in animal infection models to assess the therapeutic potential of this combination. By systematically applying these benchmarking principles, the scientific community can effectively identify and validate novel combination therapies to combat the growing challenge of antibiotic resistance.

References

  • Bio-protocol. (2023, September 1). Interpretation of Fractional Inhibitory Concentration Index (FICI). Retrieved from [Link]

  • Wikipedia. (n.d.). Meropenem. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Meropenem? Retrieved from [Link]

  • ijsred.com. (2026, January 15). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Retrieved from [Link]

  • Urology Textbook. (n.d.). Meropenem: Mechanism of Action, Adverse Effects and Dosage. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • DailyMed. (n.d.). MEROPENEM. Retrieved from [Link]

  • PubMed. (2021, August 23). Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring blaNDM-1 and blaNDM-5. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Retrieved from [Link]

  • MDPI. (2021, August 23). Synergistic Antibacterial Effects of Meropenem in Combination with Aminoglycosides against Carbapenem-Resistant Escherichia coli Harboring bla NDM-1 and bla NDM-5. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Activity of Meropenem with and without Ciprofloxacin and Colistin against Pseudomonas aeruginosa and Acinetobacter baumannii. Retrieved from [Link]

  • ACS Publications. (2024, May 3). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]

  • Bio-protocol. (n.d.). Checkerboard (synergy) assays. Retrieved from [Link]

  • Frontiers. (n.d.). Synergistic effect and mechanism of meropenem with ciprofloxacin against carbapenem-resistant Acinetobacter baumannii. Retrieved from [Link]

  • ResearchGate. (n.d.). Definitions for interpretation of the FIC index. Retrieved from [Link]

  • National Institutes of Health. (2021, July 29). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Retrieved from [Link]

  • National Institutes of Health. (2010, June 15). PROPOSED LABEL CHANGES - Multiple Dose Pharmacokinetic Study of Meropenem in Young Infants (<91 days) with Suspected or Complicated Intra-abdominal Infections. Retrieved from [Link]

  • ResearchGate. (2016, September 9). How do you calculate the fractional inhibitory concentration index (FICi) of two combinations of drugs, if their MICs are unknown? Retrieved from [Link]

  • National Institutes of Health. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New and simplified method for drug combination studies by checkerboard assay. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2024, November 25). A Review of Imidazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2020, October 21). In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes. Retrieved from [Link]

  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Retrieved from [Link]

  • Oxford Academic. (2024, July 13). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Retrieved from [Link]

  • ResearchGate. (2023, June 3). (PDF) Synergistic Effect and Time-Kill Evaluation of Eugenol Combined with Cefotaxime Against Staphylococcus aureus. Retrieved from [Link]

  • GARDP Revive. (n.d.). Fractional inhibitory concentration (FIC) index. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Correlation of Checkerboard Synergy Testing with Time-Kill Analysis and Clinical Outcomes of Extensively Drug-Resistant Acinetobacter baumannii Respiratory Infections. Retrieved from [Link]

  • Frontiers. (n.d.). Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae. Retrieved from [Link]

  • PharmaInfo. (n.d.). Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Retrieved from [Link]

Sources

Validation

Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Imidazole Derivatives: A Strategic Guide for Lead Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction: The Metabolic Liability of Imidazoles The imidazole ring is a highly privileged scaffold in medicinal chemistry, frequent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Metabolic Liability of Imidazoles

The imidazole ring is a highly privileged scaffold in medicinal chemistry, frequently utilized for its ability to engage in hydrogen bonding, coordinate with metals, and modulate the physicochemical properties of drug candidates. However, its electron-rich nature introduces a significant pharmacokinetic liability: imidazoles are notorious "soft spots" for Phase I metabolism [1]. Cytochrome P450 (CYP450) enzymes in the liver readily target the unhindered C-H bonds of the imidazole ring, leading to rapid oxidative degradation, short half-lives, and high intrinsic clearance rates.

As an application scientist focused on lead optimization, I frequently employ halogenation—specifically fluorination —to rescue otherwise promising imidazole-containing compounds[1]. This guide objectively compares the metabolic stability of fluorinated versus non-fluorinated imidazole derivatives, providing the mechanistic causality, comparative experimental data, and self-validating protocols necessary to implement this strategy in your drug development pipeline.

Mechanistic Causality: Why Fluorination Enhances Stability

The strategic replacement of a hydrogen atom with a fluorine atom at a metabolically labile position fundamentally alters the molecule's interaction with liver enzymes [3]. This enhancement is driven by three physical organic chemistry principles:

  • Bond Dissociation Energy: The carbon-fluorine (C-F) bond is significantly stronger (~105.4 kcal/mol) than the carbon-hydrogen (C-H) bond (~98.8 kcal/mol) [3]. This increased thermodynamic stability directly resists CYP450-mediated hydrogen abstraction, a required first step in oxidative metabolism.

  • Steric Shielding: Fluorine is the smallest substituent capable of mimicking hydrogen (Van der Waals radius of 1.47 Å for F vs. 1.20 Å for H). It provides sufficient steric bulk to block the enzymatic active site from accessing the carbon center without severely disrupting the molecule's binding affinity to its intended therapeutic target [4].

  • Electronic Modulation (pKa Shift): Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect. When placed on or near an imidazole ring, it lowers the pKa of the basic nitrogen atoms. This reduces the overall electron density of the ring, rendering it less susceptible to electrophilic attack by the high-valent iron-oxo species in the CYP450 catalytic cycle [3].

Metabolic_Fate cluster_nonfluoro Non-Fluorinated Imidazole cluster_fluoro Fluorinated Imidazole N1 Labile C-H Bond N2 CYP450 Oxidation N1->N2 N3 Hydroxylated Metabolite N2->N3 N4 Rapid Clearance N3->N4 F1 Strong C-F Bond F2 Steric/Electronic Shielding F1->F2 F3 Blocked CYP450 Attack F2->F3 F4 Metabolic Stability F3->F4

Logical flow of CYP450-mediated metabolism in non-fluorinated vs fluorinated imidazoles.

Comparative Experimental Data

To objectively demonstrate the impact of fluorination, we analyze in vitro human liver microsome (HLM) stability data. The table below highlights matched molecular pairs (MMPs) where a non-fluorinated imidazole derivative is compared directly against its fluorinated analog [2].

In the case of 1H-benzo[d]imidazole derivatives (developed as GABA-A receptor modulators), the non-fluorinated baseline compounds (like Alpidem) undergo rapid biotransformation. However, single-site fluorination at the 4-position of the phenyl ring dramatically extends the half-life, resulting in >89% of the parent compound remaining after 120 minutes of incubation [2].

Compound Class / Specific AnalogModification% Remaining (120 min, HLM)Metabolic ImpactReference
Imidazo[1,2-a]pyridine (Alpidem) Non-fluorinated (C-H)38.60%Rapid clearance / Hydroxylation[2]
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Single-site Fluorination (C-F)89.13%Significantly extended half-life[2]
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole Single-site Fluorination (C-F)90.12%Blocked primary oxidation site[2]
N-Alkyl Azole (General) Non-fluorinated (C-H2R)BaselineBaseline clearance rate[4]
N-Alkyl Azole (General) Difluorinated (C-F2R)N/AUp to 5-fold half-life increase[4]

Data Interpretation: The introduction of fluorine not only blocks the specific site of substitution from oxidation but also exerts a regional electronic deactivation that protects adjacent bonds, drastically lowering the intrinsic clearance ( CLint​ ) [2][4].

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To generate the comparative data shown above, a standardized, self-validating microsomal stability assay is required. This protocol is designed to ensure first-order kinetics and prevent artifactual degradation.

Objective: Determine the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of matched fluorinated and non-fluorinated imidazole analogs.

Materials Required:

  • Human Liver Microsomes (HLMs) or Mouse Liver Microsomes (MLMs) (20 mg/mL)

  • NADPH Regenerating System (Solution A & B)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Ice-cold Acetonitrile (containing an internal standard like Tolbutamide)

Step-by-Step Methodology:

  • Preparation of Working Solutions: Dilute the test compounds (fluorinated and non-fluorinated imidazoles) in DMSO, then into the phosphate buffer to achieve a final assay concentration of 1 µM.

    • Causality: Maintaining a low substrate concentration ( [S]≪Km​ ) ensures the reaction follows first-order kinetics, which is mathematically required to accurately calculate intrinsic clearance.

  • Microsome Master Mix: Prepare a mixture of HLMs (final concentration 0.5 mg/mL protein) and the test compound in the phosphate buffer.

  • Pre-incubation: Incubate the master mix at 37°C for 5 minutes.

    • Causality: Pre-equilibration ensures the enzymes are at optimal physiological temperature before the reaction begins, preventing a lag phase in the kinetic curve.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the mixture.

    • Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor. Without it, Phase I oxidative metabolism cannot occur, making a "No-NADPH" control a perfect self-validation step to rule out chemical instability.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile.

    • Causality: The organic solvent instantly denatures and precipitates the microsomal proteins, completely halting enzymatic activity and "freezing" the metabolite profile for that exact second.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Inject the supernatant into an LC-MS/MS system to quantify the remaining parent compound relative to the internal standard.

  • Data Calculation: Plot the natural logarithm of the percentage of remaining parent compound against time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate t1/2​=0.693/k and CLint​=(k×V)/microsomal protein .

Microsomal_Assay S1 1. Prepare Microsomes (HLM/MLM + Buffer) S2 2. Add Test Compound (1 µM Concentration) S1->S2 S3 3. Pre-incubate at 37°C (Thermal Equilibration) S2->S3 S4 4. Initiate Reaction (Add NADPH Cofactor) S3->S4 S5 5. Quench Aliquots (Cold ACN at 0-60 min) S4->S5 S6 6. LC-MS/MS Analysis (Calculate t½ & CLint) S5->S6

Step-by-step workflow for the in vitro liver microsomal stability assay.

Conclusion

The comparative data heavily favors the integration of fluorine into imidazole scaffolds during lead optimization. By substituting vulnerable C-H bonds with robust C-F bonds, researchers can systematically engineer compounds that resist CYP450 oxidation. This strategy not only prolongs the half-life and reduces intrinsic clearance but also frequently improves membrane permeability due to optimized lipophilicity. When executing these structural changes, rigorous validation using the standardized microsomal stability assay is essential to confirm that the metabolic liabilities have been successfully neutralized.

References

  • Szymon F., et al. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Kamel, M., et al. "Importance of Fluorine in Benzazole Compounds." Molecules (MDPI). Available at:[Link]

  • Foley, D., et al. "The Effect of N-Alkyl Azole Difluorination on Molecular Properties Relevant for Compound Optimization: A Comparative Study." ACS Medicinal Chemistry Letters. Available at:[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.